Product packaging for Obafluorin(Cat. No.:CAS No. 92121-68-1)

Obafluorin

Número de catálogo: B1677078
Número CAS: 92121-68-1
Peso molecular: 358.3 g/mol
Clave InChI: AINNQKIVZOTQBB-KGLIPLIRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Obafluorin is a N-acyl-amino acid.
This compound has been reported in Pseudomonas fluorescens with data available.
from Pseudomonas fluorescens;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O7 B1677078 Obafluorin CAS No. 92121-68-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNQKIVZOTQBB-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238870
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92121-68-1
Record name Obafluorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obafluorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Obafluorin: A Technical Guide to a Naturally Occurring β-Lactone Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obafluorin is a structurally unique β-lactone antibiotic produced by the soil bacterium Pseudomonas fluorescens ATCC 39502.[1][2] First discovered in 1984, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4] Its unique mode of action, targeting the essential enzyme threonyl-tRNA synthetase (ThrRS), and the role of its catechol moiety in modulating activity and stability, make it a compelling subject for antibiotic research and development.[4][5] This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, mechanism of action, antibacterial spectrum, and key experimental methodologies for its study.

Introduction

This compound (IUPAC name: 2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide) is a natural product characterized by a strained β-lactone ring, a feature it shares with other bioactive molecules, including the cholesterol absorption inhibitor ezetimibe.[2][6] This reactive functional group is central to its biological activity. The molecule also possesses a 2,3-dihydroxybenzoic acid (DHBA) catechol group and a 4-nitrophenyl moiety, which are crucial for its target interaction and chemical properties.[4][6] Despite its discovery decades ago, recent advancements in genomics and analytical techniques have renewed interest in this compound as a potential lead compound in the fight against antimicrobial resistance.[2][3]

Biosynthesis

The genetic blueprint for this compound production is encoded within a biosynthetic gene cluster (BGC) in P. fluorescens.[7] The biosynthesis is orchestrated by a multi-enzyme assembly line, primarily involving a non-ribosomal peptide synthetase (NRPS).[3][5]

The key precursors for this compound synthesis are:

  • 2,3-dihydroxybenzoic acid (DHBA): Synthesized from the primary metabolite chorismate by the enzymes ObaN, ObaJ, and ObaL.[6]

  • (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB): This non-proteinogenic amino acid is also derived from chorismate via the action of enzymes ObaC through ObaH. A key enzyme in this pathway is ObaG (also referred to as ObiH), a rare L-threonine transaldolase.[1][8]

The final assembly is catalyzed by the bimodular NRPS, ObaI (also known as ObiF1).[3][6] ObaI activates and links DHBA and AHNB through amide bond formation. The biosynthesis culminates in the release of the final product via cyclization, where a thioesterase (TE) domain within ObaI catalyzes the formation of the characteristic β-lactone ring.[3]

Obafluorin_Biosynthesis Chorismate1 Chorismate DHBA_pathway ObaN, ObaJ, ObaL Chorismate1->DHBA_pathway DHBA 2,3-Dihydroxybenzoic acid (DHBA) DHBA_pathway->DHBA NRPS ObaI (NRPS) A-T-C-A-T-TE DHBA->NRPS Adenylation (A-domain) Chorismate2 Chorismate AHNB_pathway ObaC-H (incl. ObaG) Chorismate2->AHNB_pathway AHNB (2S,3R)-2-amino-3-hydroxy-4- (4-nitrophenyl)butanoate (AHNB) AHNB_pathway->AHNB AHNB->NRPS Adenylation (A-domain) This compound This compound NRPS->this compound Condensation (C-domain) Thioesterase-mediated β-lactone ring formation

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

Molecular Target: Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential housekeeping enzyme responsible for charging tRNA molecules with the amino acid threonine during protein synthesis.[5][9] Inhibition of ThrRS leads to the cessation of protein production and ultimately, bacterial cell death.

This compound acts as a covalent inhibitor of ThrRS.[10] The interaction is multifaceted:

  • The catechol moiety of this compound coordinates with a conserved zinc ion in the active site of ThrRS.[10][11]

  • This binding orients the strained β-lactone ring, making it susceptible to nucleophilic attack by the phenolic hydroxyl group of a nearby tyrosine residue (Tyr462 in E. coli ThrRS).[10]

  • This attack results in the opening of the β-lactone ring and the formation of a stable covalent ester bond between this compound and the enzyme.[10]

This covalent modification effectively and irreversibly inactivates the enzyme.[5]

Mechanism_of_Action cluster_inhibition Enzyme Inhibition This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Covalent Inhibition Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis Catalyzes (tRNA charging) Cell_Death Bacterial Cell Death ThrRS->Cell_Death Inhibition leads to...

Caption: this compound's mechanism of action.
Self-Resistance in P. fluorescens

The this compound BGC also encodes a resistance mechanism to protect the producing organism from its own toxic metabolite.[7][9] This is achieved through the expression of obaO, a gene that encodes a second, resistant copy of ThrRS.[5][9] The ObaO enzyme is only partially susceptible to this compound inhibition, allowing protein synthesis to continue in P. fluorescens even in the presence of the antibiotic.[5] Enzyme assays have shown that while E. coli ThrRS is fully inhibited by this compound, ObaO remains largely active.[4][5]

The Role of the Catechol Moiety and Iron Binding

The catechol group of this compound is essential for its antibacterial activity.[4] Analogues of this compound lacking one or both hydroxyl groups on this moiety show a dramatic loss of activity.[4] This is because the catechol is directly involved in coordinating the zinc ion within the ThrRS active site, a critical step for covalent inhibition.[10]

Furthermore, the catechol moiety enables this compound to bind ferric iron (Fe³⁺).[4][6] This interaction has a stabilizing effect on the molecule, protecting the labile β-lactone ring from hydrolysis.[4][6] Interestingly, the presence of Fe³⁺ potentiates the antibacterial activity of this compound, significantly lowering its Minimum Inhibitory Concentration (MIC) against several bacterial strains.[3] This is not due to a "Trojan horse" mechanism of cellular uptake, but rather the increased stability of the active β-lactone form of the drug.[3][4]

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[3][4]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainMIC (μg/mL)Reference(s)
Bacillus subtilis4[3][12]
Methicillin-resistant Staphylococcus aureus (MRSA)2[3][4]
Escherichia coli ATCC 25922256[3][13]
Escherichia coli NR698 (permeable strain)4[13]
Pseudomonas aeruginosa PA01≥1024[3]
Table 2: Effect of Ferric Iron (Fe³⁺) on this compound MICs
Bacterial StrainConditionMIC (μg/mL)Fold DecreaseReference(s)
E. coli ATCC 25922Standard256-[3]
+ 2 mM Fe³⁺≤1≥256[3]
P. aeruginosa PA01Standard≥1024-[3]
+ 2 mM Fe³⁺8≥128[3]
MRSAStandard2-[3]
+ 2 mM Fe³⁺0.258[3]
Table 3: In Vitro Inhibition of Threonyl-tRNA Synthetase (ThrRS)
EnzymeCompoundIC₅₀ (nM)Reference(s)
E. coli ThrRS (EcThrRS)This compound35 ± 4[3]
P. fluorescens ThrRS (PfThrRS)This compoundPotent inhibition at 10 nM[3][4]
P. fluorescens Resistant ThrRS (ObaO)This compoundNo significant inhibition up to 5000 nM[3][4]
EcThrRS2-HBA-obafluorin (analogue)>5000[3]
EcThrRS3-HBA-obafluorin (analogue)>5000[3]
EcThrRSBA-obafluorin (analogue)>5000[3]

Experimental Protocols

Purification of this compound from P. fluorescens Culture
  • Fermentation: Cultivate P. fluorescens ATCC 39502 in a suitable production medium (e.g., OPM medium) at 25°C with shaking for 24-48 hours.[1]

  • Extraction: Acidify the culture supernatant to pH 3.0 and extract with an equal volume of ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatography: Purify the crude extract using reversed-phase flash column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

Spot-on-Lawn Bioassay for MIC Determination

This method is preferred for this compound as it can react with components in standard broth microdilution assays.[3]

Spot_on_Lawn_Workflow start Start prep_culture Prepare overnight culture of indicator strain start->prep_culture inoculate_agar Inoculate molten soft agar with indicator strain prep_culture->inoculate_agar pour_plate Pour inoculated soft agar onto a base agar plate inoculate_agar->pour_plate spot_antibiotic Spot 2 µL of each dilution onto the solidified agar surface pour_plate->spot_antibiotic prep_antibiotic Prepare serial dilutions of this compound in acetonitrile prep_antibiotic->spot_antibiotic incubate Incubate plates at 37°C for 16-18 hours spot_antibiotic->incubate read_mic Determine MIC as the lowest concentration with a clear zone of inhibition incubate->read_mic end End read_mic->end

Caption: Workflow for Spot-on-Lawn MIC determination.

Protocol:

  • Grow an overnight culture of the bacterial indicator strain.

  • Use this culture to inoculate molten soft nutrient agar (SNA).

  • Pour the inoculated SNA over a solid base agar plate to create a bacterial lawn.

  • Prepare serial dilutions of this compound (e.g., in acetonitrile).

  • Spot a small volume (e.g., 2 µL) of each dilution onto the surface of the agar.

  • Incubate the plates overnight.

  • The MIC is the lowest concentration of this compound that produces a clear zone of growth inhibition.[3][4]

In Vitro Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of ThrRS.

Protocol:

  • Purify the target ThrRS enzyme (e.g., EcThrRS, PfThrRS, ObaO).

  • Prepare a reaction mixture containing the enzyme, ATP, radiolabeled L-threonine, and its cognate tRNA.

  • Pre-incubate the enzyme with varying concentrations of this compound for 10 minutes.

  • Initiate the reaction by adding the other components (ATP, threonine, tRNA).

  • Stop the reaction at various time points by precipitating the tRNA (e.g., with trichloroacetic acid).

  • Measure the amount of radiolabeled threonine incorporated into the tRNA using a scintillation counter.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.[3][4]

Chrome Azurol S (CAS) Assay for Iron Binding

The CAS assay is a colorimetric method to detect siderophore-like iron-chelating activity.

Protocol:

  • Prepare the CAS assay solution, which contains the iron-dye complex (Chrome Azurol S, ferric iron, and a detergent like HDTMA), resulting in a blue color.[9][14]

  • Mix a solution of this compound with the CAS assay solution.

  • The presence of a strong iron-binding ligand like the catechol moiety of this compound will disrupt the iron-dye complex.

  • This disruption releases the dye, causing a distinct color change from blue to orange/purple, which can be quantified spectrophotometrically.[9][14]

Mutasynthesis of this compound Analogues

Mutasynthesis is used to generate novel analogues of a natural product by feeding precursor analogues to a mutant strain blocked in the biosynthesis of the natural precursor.

Protocol:

  • Generate a mutant strain of P. fluorescens incapable of producing the DHBA precursor (e.g., a ΔobaL mutant).[3]

  • Confirm that this mutant no longer produces this compound but that production can be restored by feeding it DHBA.

  • Cultivate the ΔobaL mutant and supplement the medium with structural analogues of DHBA (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid).[3][15]

  • The biosynthetic machinery of the mutant strain may incorporate these analogues into the this compound scaffold, producing novel derivatives.

  • Extract and purify the resulting compounds as described in section 5.1 and characterize their structure and biological activity.[3]

Conclusion

This compound represents a fascinating and promising class of β-lactone antibiotics. Its well-defined biosynthetic pathway, unique covalent mechanism of action against an essential bacterial enzyme, and the intriguing role of its catechol moiety in both activity and stability provide multiple avenues for further research. The detailed experimental protocols and data presented in this guide offer a solid foundation for scientists and drug developers to explore the potential of this compound and its analogues as next-generation antimicrobial agents. The utility of immunity-guided target identification and the potentiation of activity through metal complexation are valuable lessons that can be applied to the broader field of natural product discovery.[4][5]

References

The Core of Obafluorin Synthesis: A Technical Guide to the Biosynthetic Gene Cluster in P. fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the genetic and biochemical foundation of obafluorin, a potent β-lactone antibiotic produced by the bacterium Pseudomonas fluorescens. This compound has garnered significant interest for its broad-spectrum antibacterial activity, and understanding its biosynthesis is paramount for future bioengineering and drug development efforts. This document provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing the genes and enzymes involved, experimental protocols for their study, and quantitative data on production.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated set of genes, collectively known as the oba cluster. This cluster, identified as BGC0001437 in the MIBiG database, spans approximately 19.5 kilobases and contains a suite of genes responsible for precursor synthesis, core structure assembly, and self-resistance.[1]

Gene Organization and Function

The oba gene cluster is comprised of at least 14 genes, designated obaA through obaN, along with the central non-ribosomal peptide synthetase gene, obaI. Each gene encodes a protein with a specific role in the intricate assembly line of this compound production.

GenePredicted Protein ProductPutative Function
obaA Acyl-CoA synthetase-like proteinActivation of a carboxylic acid substrate, likely involved in precursor synthesis.
obaB Thioesterase-like proteinPotentially involved in the hydrolysis of thioester intermediates or editing of misincorporated substrates.
obaC OxidoreductaseCatalysis of redox reactions during precursor modification.
obaD AminotransferaseTransfer of an amino group, likely in the formation of an amino acid precursor.
obaE DehydrogenaseRemoval of hydrogen atoms in a dehydrogenation reaction.
obaF Hypothetical proteinFunction not yet characterized.
obaG L-threonine transaldolaseA key enzyme that catalyzes the formation of the non-proteinogenic amino acid (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNPB).[2]
obaH Hypothetical proteinFunction not yet characterized.
obaI Non-ribosomal peptide synthetase (NRPS)The central enzyme responsible for the condensation of the two main precursors and subsequent cyclization to form the β-lactone ring.[3]
obaJ 2,3-dihydroxybenzoate-AMP ligasePart of the pathway for the synthesis of the 2,3-dihydroxybenzoic acid (2,3-DHBA) precursor.[4][5]
obaK Hypothetical proteinFunction not yet characterized.
obaL Isochorismate synthaseInvolved in the synthesis of 2,3-DHBA. Deletion of obaL abolishes this compound production, which can be rescued by exogenous 2,3-DHBA.[4][5]
obaM Chorismate mutaseInvolved in the synthesis of 2,3-DHBA.[2]
obaN 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseInvolved in the synthesis of 2,3-DHBA.[4][5]
obaO Threonyl-tRNA synthetase (ThrRS)Confers self-resistance to this compound by providing a resistant version of the antibiotic's target enzyme.[4]

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound is a multi-step process involving the creation of two key precursors, their subsequent condensation, and final modification.

Obafluorin_Biosynthesis cluster_precursor1 Precursor 1 Synthesis: 2,3-DHBA cluster_precursor2 Precursor 2 Synthesis: AHNPB cluster_assembly Assembly and Modification Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ObaL DHB_intermediate 2,3-dihydro- 2,3-dihydroxybenzoate Isochorismate->DHB_intermediate ObaM DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) DHB_intermediate->DHBA ObaN ObaI ObaI (NRPS) DHBA->ObaI Loaded onto Module 1 DHBA->ObaI Threonine L-Threonine AHNPB (2S,3R)-2-amino-3-hydroxy- 4-(4-nitrophenyl)butanoate (AHNPB) Threonine->AHNPB ObaG Nitrophenylacetaldehyde 4-Nitrophenyl- acetaldehyde Nitrophenylacetaldehyde->AHNPB ObaG AHNPB->ObaI Loaded onto Module 2 AHNPB->ObaI This compound This compound ObaI->this compound Condensation & β-lactone formation

Caption: The biosynthetic pathway of this compound in P. fluorescens.

Experimental Protocols for Studying the oba Cluster

Investigating the function of the oba gene cluster relies on a combination of genetic manipulation and biochemical analysis. Below are detailed methodologies for key experiments.

Gene Knockout in P. fluorescens via Homologous Recombination

This protocol details the generation of markerless gene deletions in P. fluorescens using a suicide vector system, such as pT18mobsacB, which employs a two-step allelic exchange with sucrose counter-selection.[6][7][8][9]

3.1.1. Construction of the Gene Knockout Vector

Gene_Knockout_Vector_Construction cluster_pcr 1. PCR Amplification cluster_vector 2. Vector Preparation cluster_assembly 3. Assembly gDNA P. fluorescens genomic DNA UHA Upstream Homology Arm (~500-1000 bp) gDNA->UHA Primer Pair 1 DHA Downstream Homology Arm (~500-1000 bp) gDNA->DHA Primer Pair 2 Assembled_vector Recombinant Knockout Vector UHA->Assembled_vector Gibson Assembly or Ligation DHA->Assembled_vector Gibson Assembly or Ligation pT18mobsacB pT18mobsacB (suicide vector) Linear_vector Linearized pT18mobsacB pT18mobsacB->Linear_vector Restriction Digest Linear_vector->Assembled_vector Gibson Assembly or Ligation

Caption: Workflow for constructing a gene knockout vector.
  • Primer Design: Design primers to amplify ~500-1000 bp regions immediately upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene. Incorporate appropriate restriction sites or Gibson Assembly overhangs.

  • Amplification of Homology Arms: Perform PCR using P. fluorescens genomic DNA as a template to amplify the UHA and DHA.

  • Vector Linearization: Digest the pT18mobsacB suicide vector with appropriate restriction enzymes.

  • Cloning: Ligate the purified UHA and DHA fragments into the linearized pT18mobsacB vector, or use Gibson Assembly to fuse the fragments.

  • Transformation and Verification: Transform the ligation/assembly product into a suitable E. coli strain (e.g., DH5α) and verify the correct construct by colony PCR and Sanger sequencing.

3.1.2. Allelic Exchange in P. fluorescens

  • Conjugation: Transfer the verified knockout vector from the E. coli donor to the recipient P. fluorescens strain via biparental or triparental mating.

  • First Crossover Selection (Integration): Plate the conjugation mixture on selective agar containing an antibiotic for which the recipient is sensitive and the vector confers resistance (e.g., tetracycline for pT18mobsacB). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Second Crossover Selection (Excision): Inoculate single-crossover integrants into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur. Plate serial dilutions onto agar containing sucrose (e.g., 10-15%). The sacB gene on the vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second crossover.

  • Mutant Screening: Screen sucrose-resistant colonies by PCR using primers flanking the target gene and primers internal to the target gene to identify true deletion mutants.

Heterologous Expression of the oba Cluster

Heterologous_Expression_Workflow Start Isolate high-quality genomic DNA from P. fluorescens Clone_BGC Clone the ~19.5 kb oba gene cluster into an expression vector (e.g., BAC or pET-based) Start->Clone_BGC Transform_Host Transform the construct into a suitable heterologous host (e.g., E. coli BAP1, P. putida KT2440) Clone_BGC->Transform_Host Optimize_Expression Optimize expression conditions: - Inducer concentration (e.g., IPTG) - Temperature - Incubation time Transform_Host->Optimize_Expression Extraction Extract secondary metabolites from the culture supernatant and cell pellet Optimize_Expression->Extraction Analysis Analyze extracts for This compound production (e.g., HPLC, LC-MS) Extraction->Analysis End Purify and characterize the heterologously produced this compound Analysis->End

Caption: General workflow for heterologous expression of the oba cluster.

Key Considerations for Heterologous Expression:

  • Vector Choice: Utilize a vector capable of accommodating large DNA inserts, such as a Bacterial Artificial Chromosome (BAC) or a high-capacity expression vector.

  • Host Selection: Choose a host strain that is genetically tractable and known to support the expression of complex natural product pathways. E. coli strains engineered for improved secondary metabolite production (e.g., BAP1) or other Pseudomonas species like P. putida are common choices.

  • Codon Optimization: While not always necessary for expression in a closely related host like P. putida, codon optimization of the oba genes for the chosen expression host may enhance protein translation.

  • Precursor Availability: Ensure the heterologous host can provide the necessary precursors for this compound biosynthesis, or supplement the culture medium accordingly.

In Vitro Biochemical Assay for ObaI (NRPS) Activity

The activity of the central non-ribosomal peptide synthetase, ObaI, can be assessed in vitro using a continuous spectrophotometric assay that measures the adenylation of the amino acid substrate.[10][11]

  • Protein Expression and Purification: Overexpress and purify the adenylation domain of ObaI, or the entire ObaI protein, from an E. coli expression system.

  • Assay Components: The assay mixture typically includes the purified enzyme, the amino acid substrate (AHNPB), ATP, and a coupled enzyme system (e.g., pyrophosphatase, purine nucleoside phosphorylase, and the substrate 7-methylthioguanosine) that produces a colorimetric change upon pyrophosphate release.

  • Data Acquisition: Monitor the change in absorbance over time using a spectrophotometer to determine the rate of the adenylation reaction.

Quantitative Analysis of this compound Production

Quantitative analysis of this compound production is crucial for strain improvement and process optimization. High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound in culture extracts.

Strain/ConditionThis compound Titer (relative)Notes
P. fluorescens Wild-Type100%Baseline production in a suitable production medium.
P. fluorescens ΔobaL0%Abolished production due to the inability to synthesize the 2,3-DHBA precursor.[4][5]
P. fluorescens ΔobaL + 2,3-DHBARestoredProduction is rescued by the exogenous addition of the 2,3-DHBA precursor.[4]
P. fluorescens ΔobaL + Benzoic Acid AnaloguesVariesMutasynthesis experiments have shown that the ObaI NRPS can accept alternative benzoic acid derivatives, leading to the production of novel this compound analogues. The efficiency of incorporation and the final titer of these analogues vary depending on the substrate.[5]

Conclusion

The this compound biosynthetic gene cluster in P. fluorescens represents a fascinating and complex system for the production of a potent antibiotic. A thorough understanding of the genes, the biosynthetic pathway, and the experimental tools to study them is essential for harnessing the full potential of this natural product. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the biosynthesis of this compound, with the ultimate goal of developing new and improved antibacterial agents.

References

Spectrum of antibacterial activity of obafluorin against Gram-positive and Gram-negative pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.

Executive Summary

This compound exhibits broad-spectrum antibacterial activity, inhibiting a range of both Gram-positive and Gram-negative pathogens.[1][2][3][4] Its unique mechanism of action, targeting threonyl-tRNA synthetase (ThrRS), makes it a compelling candidate for further investigation in an era of growing antimicrobial resistance.[1][2][3][4][5] This document summarizes the currently available data on its antibacterial spectrum, details the methodologies used for its evaluation, and provides a visual representation of its molecular target and the experimental workflow for assessing its activity.

Antibacterial Spectrum of this compound

This compound has demonstrated efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and Pseudomonas aeruginosa.[1] The antibacterial activity is significantly influenced by the presence of ferric iron (Fe³⁺), which potentiates its effect by protecting the hydrolytically unstable β-lactone ring.[1][2][5] While active against Gram-negative bacteria, its potency is considerably higher against Gram-positive organisms, suggesting that the outer membrane of Gram-negative bacteria may act as a barrier to uptake.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6][7]

Bacterial StrainGram StainingMIC (µg/mL)Notes
Staphylococcus aureus (MRSA)Gram-positive2-
Bacillus subtilisGram-positive4-
Escherichia coli ATCC 25922Gram-negative256Activity is significantly enhanced in the presence of Fe³⁺.
Escherichia coli NR698Gram-negative4This strain has a deficient outer membrane, highlighting uptake as a barrier in Gram-negatives.
Pseudomonas aeruginosa PA01Gram-negative≥256Activity is significantly enhanced in the presence of Fe³⁺.
Saccharomyces cerevisiaeEukaryote>1000Included as a representative eukaryotic strain to indicate selectivity.

Data sourced from reference[1].

Experimental Protocols

The primary method used to determine the antibacterial activity of this compound is the spot-on-lawn bioassay .[1] This method is preferred over standard microbroth dilution assays because this compound can react with filter disks and media components.[1]

Detailed Methodology: Spot-on-Lawn Bioassay
  • Preparation of Indicator Strain Culture:

    • A single colony of the indicator bacterial strain is used to inoculate 5 mL of Luria-Bertani (LB) broth.

    • The culture is incubated for 16-18 hours.

    • An aliquot (500 µL) of the overnight culture is then used to inoculate 50 mL of fresh LB broth in a 250 mL Erlenmeyer flask.

    • The culture is incubated with orbital shaking (250 rpm) until it reaches an optical density at 600 nm (OD600) of 0.3-0.4.[1]

  • Preparation of Agar Plates:

    • The actively growing culture is diluted 1:10 with molten soft nutrient agar (SNA).

    • This mixture is poured into petri dishes and allowed to set.[1]

  • Application of Test Compound:

    • Serial dilutions of this compound are prepared in acetonitrile (ACN), typically ranging from 1 µg/mL to 256 µg/mL, with a higher concentration (e.g., 1000 µg/mL) also tested.[1]

    • A small volume (4 µL) of each dilution is spotted directly onto the surface of the SNA.[1]

  • Controls:

    • Positive Controls: Appropriate antibiotics such as kanamycin (50 µg/mL) or apramycin (50 µg/mL) are used.[1]

    • Negative Controls: The solvent used for dilution (e.g., ACN or water) is spotted onto the agar.[1]

  • Incubation and Interpretation:

    • The plates are incubated for 16-18 hours.

    • The MIC is determined as the lowest concentration of this compound that produces a clear zone of inhibition of bacterial growth.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the spot-on-lawn bioassay used to determine the MIC of this compound.

G cluster_prep Culture Preparation cluster_plate Plate Preparation cluster_assay Assay start Inoculate Overnight Culture growth Incubate 16-18h start->growth subculture Subculture into Fresh Broth growth->subculture od_measure Incubate to OD600 0.3-0.4 subculture->od_measure mix Mix Culture with Molten Agar od_measure->mix pour Pour Plates mix->pour set Allow to Solidify pour->set spot Spot this compound Dilutions set->spot incubate_plate Incubate Plates 16-18h spot->incubate_plate read Read Zones of Inhibition incubate_plate->read end MIC Value read->end Determine MIC

Spot-on-lawn bioassay workflow for MIC determination.
Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

This compound's antibacterial activity stems from its ability to inhibit threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][3][4][5] This enzyme is responsible for attaching the amino acid threonine to its cognate tRNA, a critical step in translating the genetic code into proteins.[1] The highly reactive β-lactone ring of this compound is crucial for this inhibition.[1][4] The catechol moiety of this compound is also essential for its antibacterial activity and plays a role in binding to the enzyme's active site.[1][2][4]

G cluster_protein_synthesis Normal Protein Synthesis cluster_inhibition Inhibition by this compound Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS tRNA_Thr tRNA-Thr tRNA_Thr->ThrRS Charged_tRNA Threonyl-tRNA ThrRS->Charged_tRNA ThrRS_target Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound Inactive_ThrRS Inactive ThrRS Complex No_Charged_tRNA No Threonyl-tRNA Inactive_ThrRS->No_Charged_tRNA No_Protein Protein Synthesis Blocked No_Charged_tRNA->No_Protein ThrRS_target->Inactive_ThrRS Covalent Binding

This compound inhibits protein synthesis by targeting ThrRS.

Conclusion

This compound is a broad-spectrum antibiotic with a well-defined mechanism of action against an essential bacterial enzyme. Its increased potency in the presence of iron and the clear difference in activity between Gram-positive and Gram-negative bacteria provide important avenues for future research and development. The data and protocols presented in this guide offer a solid foundation for further exploration of this compound's potential as a therapeutic agent.

References

An In-depth Technical Guide to the Early Research of Obafluorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the foundational research on obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens. It covers its discovery, biosynthesis, mechanism of action, and early structure-activity relationship studies. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to serve as a technical resource for the scientific community.

Introduction: Discovery and Significance

This compound is a structurally unique, broad-spectrum antibiotic first isolated in 1984 from the soil bacterium Pseudomonas fluorescens ATCC 39502.[1][2] It belongs to the β-lactone class of natural products, which are relatively rare in nature but possess potent biological activities.[3][4] Structurally, this compound is characterized by a strained four-membered β-lactone ring decorated with a 4-nitrophenyl group and a catechol (2,3-dihydroxybenzoyl) moiety.[5][6] Despite the inherent instability of the β-lactone ring, which is susceptible to hydrolysis, this compound exhibits significant activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[6]

Early research into this compound was revitalized by advances in genome mining, which led to the identification and characterization of its biosynthetic gene cluster.[5] Subsequent studies elucidated its novel mechanism of action: the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[6] This discovery, coupled with an understanding of the producer's self-resistance mechanism, has positioned this compound as an intriguing scaffold for the development of new antibiotics. This guide synthesizes the pivotal early findings that have laid the groundwork for current and future research.

Quantitative Data Summary

The antibacterial efficacy of this compound and the importance of its chemical moieties have been quantified through minimum inhibitory concentration (MIC) assays. The data clearly demonstrates that the intact catechol group is essential for its biological activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues

CompoundMRSA (NCTC 12493)B. subtilis (168)E. coli (ATCC 25922)E. coli (NR698)S. cerevisiae (BY4741)
This compound (1) 2 µg/mL4 µg/mL256 µg/mL4 µg/mL>256 µg/mL
2-HBA Analogue (2) >256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL
3-HBA Analogue (3) >256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL
BA Analogue (4) >256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL
Ring-Opened this compound (5) >256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL

Data sourced from spot-on-lawn bioassays as described in referenced literature.[6] The E. coli NR698 strain has a deficient outer membrane, explaining its increased sensitivity. Analogues 2, 3, and 4 lack one or both hydroxyl groups of the native catechol moiety. Analogue 5 is the hydrolytically inactivated, ring-opened form of this compound.

Experimental Protocols

This section details the methodologies for key experiments in early this compound research, from its production and isolation to the characterization of its biological activity and mechanism of action.

Fermentation, Isolation, and Purification

This protocol describes a modern method for producing and isolating this compound or its analogues via mutasynthesis.

  • Strain Cultivation: A culture of P. fluorescens (e.g., a ΔobaL mutant for mutasynthesis) is grown in a suitable production medium (e.g., OPM) at 28-30°C with shaking for 3-5 days.[3] For analogue production, the culture is supplemented with a precursor acid (e.g., 2-hydroxybenzoic acid).[6]

  • Extraction: The culture broth is acidified (e.g., to pH 3.0) and extracted twice with an equal volume of an organic solvent, typically ethyl acetate. The organic phases are combined and dried in vacuo.

  • Initial Purification: The crude extract is resuspended in a minimal volume of methanol and subjected to reversed-phase flash column chromatography. A gradient of methanol in water is used for elution.

  • Final Purification (HPLC): Fractions containing the compound of interest are pooled, dried, and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A suitable gradient of acetonitrile in water with 0.1% formic acid is used to yield the pure compound.[6]

Antibacterial Activity Assay (Spot-on-Lawn Method)

Due to this compound's reactivity with standard microbroth dilution components, a spot-on-lawn assay is used to determine MIC values.[6]

  • Lawn Preparation: A molten soft agar (e.g., 0.7% agar) is cooled to ~45°C and inoculated with a standardized suspension of the test bacterium (e.g., 0.5 McFarland). The inoculated agar is poured evenly over a solid agar base plate and allowed to solidify.

  • Compound Spotting: Serial dilutions of the test compound (e.g., this compound) are prepared in a suitable solvent (e.g., DMSO). A small volume (e.g., 2-5 µL) of each dilution is carefully spotted onto the surface of the bacterial lawn.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours) until the lawn shows confluent growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that produces a clear zone of growth inhibition on the lawn.[7]

Delineation of the Biosynthetic Pathway

The functions of genes within the this compound biosynthetic cluster were determined using a combination of gene disruption and chemical complementation.

  • Gene Disruption: A target gene in the P. fluorescens chromosome (e.g., obaL, involved in precursor synthesis) is replaced with an antibiotic resistance cassette via homologous recombination.[8] This creates a targeted knockout mutant.

  • Phenotypic Analysis: The mutant strain is cultured in production medium, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production.[6]

  • Chemical Complementation: The knockout mutant is again cultured in production medium, but this time it is supplemented with the hypothesized product of the disrupted gene's enzyme (e.g., 2,3-dihydroxybenzoic acid for a ΔobaL mutant).

  • Confirmation: The culture extract is analyzed by HPLC. Restoration of this compound production upon feeding the intermediate confirms the function of the disrupted gene.[6]

Target Identification via Immunity-Guided Approach

This protocol outlines the strategy used to identify ThrRS as the molecular target of this compound.

  • Identification of Resistance Gene: The this compound biosynthetic gene cluster is analyzed for putative resistance genes. obaO, a homologue of the threonyl-tRNA synthetase gene (thrS), is identified as a candidate.[6]

  • Heterologous Expression: The obaO gene is cloned into an expression vector and transformed into a bacterial strain that is normally sensitive to this compound (e.g., E. coli).

  • Resistance Confirmation: The MIC of this compound against the transformed E. coli strain is determined. A significant increase in MIC compared to the wild-type control confirms that obaO confers resistance.

  • In Vitro Enzyme Inhibition Assay:

    • The housekeeping ThrRS from a sensitive organism (e.g., E. coli ThrRS) and the resistance enzyme (ObaO) are overexpressed and purified.

    • An aminoacylation assay is performed.[9] This typically measures the attachment of a radiolabeled amino acid (e.g., ³H-threonine) to its cognate tRNA.

    • The reaction is initiated by adding ATP to a mixture containing the enzyme, tRNA, and radiolabeled threonine, with and without various concentrations of this compound.

    • The reaction is quenched over time points by spotting aliquots onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

    • The amount of radioactivity incorporated into the tRNA is measured by scintillation counting.

    • Inhibition is observed as a dose-dependent decrease in aminoacylation. Comparing the potent inhibition of the housekeeping ThrRS with the lack of inhibition of ObaO confirms the target and the resistance mechanism.[6]

Visualizations: Pathways and Workflows

The following diagrams, rendered using DOT language, illustrate the core biological and experimental processes related to this compound.

G cluster_precursors Primary Metabolism Precursors cluster_pathway1 2,3-DHBA Pathway cluster_pathway2 AHNB Pathway cluster_assembly NRPS Assembly Chorismate Chorismate int1 2,3-dihydro-2,3-DHBA Chorismate->int1 ObaN, ObaJ p_aminophenylalanine p_aminophenylalanine Chorismate->p_aminophenylalanine ObaC, ObaE L_Threonine L_Threonine Glycine Glycine L_Threonine->Glycine ObaG (L-TTA) DHBA 2,3-Dihydroxybenzoic acid (2,3-DHBA) int1->DHBA ObaL NRPS ObaI (NRPS) [A-T-C-A-T-TE] DHBA->NRPS Module 1 Activation p_nitrophenylalanine p_nitrophenylalanine p_aminophenylalanine->p_nitrophenylalanine ObaD p_nitrophenylpyruvate p_nitrophenylpyruvate p_nitrophenylalanine->p_nitrophenylpyruvate ObaB p_nitrophenylacetaldehyde p_nitrophenylacetaldehyde p_nitrophenylpyruvate->p_nitrophenylacetaldehyde ObaF AHNB (2S,3R)-2-amino-3-hydroxy-4- (4-nitrophenyl)butanoate (AHNB) p_nitrophenylacetaldehyde->AHNB ObaG (L-TTA) AHNB->NRPS Module 2 Activation This compound This compound NRPS->this compound Condensation & β-Lactone formation (TE domain) G cluster_cell Bacterial Cell cluster_process Protein Synthesis ThrRS Housekeeping ThrRS tRNA_Thr tRNA-Thr ThrRS->tRNA_Thr Charges tRNA Ribosome Ribosome tRNA_Thr->Ribosome Protein Protein Ribosome->Protein Translation ObaO Immunity Protein (Resistant ThrRS) ObaO->tRNA_Thr Bypasses inhibition This compound This compound Fe Fe³⁺ Fe->this compound Obafluorin_Fe This compound-Fe³⁺ (Stabilized) Obafluorin_Fe->ThrRS INHIBITS G cluster_invivo In Vivo Validation cluster_invitro In Vitro Confirmation start Hypothesize resistance gene (obaO) from BGC clone_gene Clone obaO into expression vector start->clone_gene purify Purify housekeeping ThrRS and immunity protein ObaO start->purify transform Transform vector into sensitive host (E. coli) clone_gene->transform mic_test Perform MIC assay on transformed E. coli transform->mic_test result_invivo Observe increased resistance to this compound mic_test->result_invivo conclusion Conclusion: ThrRS is the target ObaO provides immunity result_invivo->conclusion assay Perform in vitro aminoacylation assays purify->assay inhibit Add this compound at varying concentrations assay->inhibit result_invitro ThrRS inhibited ObaO is resistant inhibit->result_invitro result_invitro->conclusion

References

An In-depth Technical Guide to the Self-Immunity Mechanism in Obafluorin-Producing Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obafluorin, a β-lactone antibiotic produced by Pseudomonas fluorescens ATCC 39502, exhibits broad-spectrum antibacterial activity by targeting and inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2] This technical guide provides a comprehensive overview of the self-immunity mechanism that allows P. fluorescens to survive the production of this potent antimicrobial compound. The core of this resistance lies in the expression of a resistant homolog of the antibiotic's target, encoded by the obaO gene located within the this compound biosynthetic gene cluster.[2][3] This document details the molecular basis of this immunity, presents quantitative data on this compound's activity and the resistance conferred by ObaO, outlines key experimental protocols for studying this system, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1] Natural products from microorganisms remain a promising source of new antibiotics with unique structures and mechanisms of action.[2] this compound, a structurally unique β-lactone produced by Pseudomonas fluorescens, is one such compound.[4][5] It effectively inhibits a range of Gram-positive and Gram-negative bacteria by targeting threonyl-tRNA synthetase (ThrRS).[1][6] A critical aspect of antibiotic production by microorganisms is the mechanism by which they avoid self-intoxication. In the case of this compound, P. fluorescens employs a target modification strategy, a common self-immunity approach in antibiotic producers.[2][7] This guide delves into the specifics of this self-immunity, focusing on the key genetic and biochemical components that enable the bacterium's survival.

The Molecular Mechanism of this compound Self-Immunity

The self-immunity of P. fluorescens to this compound is conferred by the obaO gene, which is part of the this compound biosynthetic gene cluster.[3] This gene encodes a specialized threonyl-tRNA synthetase, ObaO, that is resistant to inhibition by this compound.[6]

In susceptible bacteria, this compound binds to the housekeeping ThrRS (referred to as PfThrRS in P. fluorescens), inhibiting its function.[1] This leads to a depletion of charged threonyl-tRNA, stalling protein synthesis and ultimately causing cell death.

However, in P. fluorescens, the presence of ObaO provides a functional, resistant alternative to PfThrRS. While PfThrRS is potently inhibited by this compound, ObaO remains largely unaffected, allowing for the continued charging of tRNA with threonine and enabling protein synthesis to proceed, thus ensuring the survival of the producing organism.[1] Disruption of the obaO gene in P. fluorescens renders the bacterium sensitive to its own antibiotic, confirming the essential role of ObaO in self-immunity.[3][6] Conversely, heterologous expression of obaO in susceptible strains, such as E. coli, confers resistance to this compound.[3][6]

Signaling Pathway of this compound Action and Immunity

Obafluorin_Immunity cluster_producer P. fluorescens (Producer) cluster_susceptible Susceptible Bacterium Obafluorin_prod This compound PfThrRS_prod PfThrRS (Housekeeping) Obafluorin_prod->PfThrRS_prod Inhibition Protein_Synthesis_prod Protein Synthesis PfThrRS_prod->Protein_Synthesis_prod ObaO ObaO (Immunity Protein) ObaO->Protein_Synthesis_prod Enables Obafluorin_ext This compound ThrRS_susc ThrRS (Housekeeping) Obafluorin_ext->ThrRS_susc Inhibition Protein_Synthesis_susc Protein Synthesis ThrRS_susc->Protein_Synthesis_susc Cell_Death Cell Death Protein_Synthesis_susc->Cell_Death Stalled

Caption: Molecular mechanism of this compound action and self-immunity.

Quantitative Data

The following tables summarize the quantitative data regarding the antimicrobial activity of this compound and the resistance provided by the ObaO protein.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
Target OrganismStrainMIC (µg/mL)
Escherichia coliATCC 25922256[1]
Escherichia coliNR698 (permeable)4[4]
Escherichia coliNR698 + native EcThrRS16[4]
Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
Bacillus subtilis4[1]
Table 2: In Vitro Inhibition of Threonyl-tRNA Synthetases by this compound
EnzymeSourceThis compound ConcentrationInhibition Level
PfThrRSP. fluorescens10 nMFull Inhibition[1]
ObaOP. fluorescensup to 5000 nMNo Significant Inhibition[1]
EcThrRSE. coli~1 µMComplete Inhibition[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound self-immunity mechanism.

Gene Knockout of obaO in P. fluorescens

This protocol is adapted from methods for creating unmarked gene deletions in Pseudomonas species using a suicide vector and two-step allelic exchange.[8][9][10]

Objective: To create an in-frame deletion of the obaO gene to demonstrate its role in this compound immunity.

Materials:

  • P. fluorescens ATCC 39502 wild-type strain

  • Suicide vector (e.g., pT18mobsacB) containing a tetracycline resistance marker and the sacB gene for sucrose counter-selection

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., S17-1)

  • Primers for amplifying upstream and downstream regions of obaO

  • Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix

  • LB agar and broth

  • Tetracycline and sucrose

  • PCR reagents

  • DNA purification kits

Procedure:

  • Construct the Knockout Plasmid: a. Amplify a ~1 kb region upstream and a ~1 kb region downstream of the obaO gene from P. fluorescens genomic DNA using PCR. b. Clone these two fragments into the suicide vector, flanking the multiple cloning site, to create the knockout construct. Ensure the fragments are in the correct orientation. c. Transform the construct into an E. coli cloning strain and verify the sequence. d. Transform the verified plasmid into the E. coli mobilizing strain.

  • Conjugation and First Crossover (Integration): a. Perform a biparental mating between the E. coli mobilizing strain carrying the knockout plasmid and the wild-type P. fluorescens. b. Plate the mating mixture on a selective medium containing an antibiotic to which P. fluorescens is resistant (e.g., irgasan) and tetracycline to select for P. fluorescens cells that have integrated the plasmid into their chromosome via a single homologous recombination event. c. Isolate and verify the single-crossover mutants by PCR.

  • Second Crossover (Excision and Gene Deletion): a. Culture the verified single-crossover mutants in LB broth without tetracycline to allow for the second homologous recombination event. b. Plate the culture onto LB agar containing 10% sucrose. The sacB gene on the integrated plasmid confers sucrose sensitivity, so only cells that have excised the plasmid will grow. c. Screen the resulting colonies for loss of tetracycline resistance to confirm the excision of the plasmid backbone.

  • Verification of the ΔobaO Mutant: a. Perform PCR on the tetracycline-sensitive colonies using primers that anneal outside the deleted region to confirm the deletion of the obaO gene (the PCR product will be smaller than that from the wild-type). b. Sequence the PCR product to confirm the in-frame deletion.

Threonyl-tRNA Synthetase Inhibition Assay

This protocol is based on described methods for assaying aminoacyl-tRNA synthetase inhibitors.[1][11][12][13][14]

Objective: To quantitatively measure the inhibition of PfThrRS and ObaO by this compound.

Materials:

  • Purified PfThrRS and ObaO enzymes

  • This compound

  • ATP, L-threonine

  • Total tRNA isolated from E. coli or P. fluorescens

  • Reaction buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT)

  • Radiolabeled [³H]-L-threonine

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-L-threonine. b. In separate tubes, pre-incubate the enzyme (PfThrRS or ObaO) at a final concentration of 10 nM with varying concentrations of this compound (e.g., 0-5000 nM) for 10 minutes at room temperature.

  • Initiation of the Aminoacylation Reaction: a. Initiate the reaction by adding saturating concentrations of total tRNA and the threonine/ATP mixture to the pre-incubated enzyme-inhibitor solution.

  • Time-Course Sampling and Quenching: a. At various time points (e.g., 0, 2, 5, 10, 20 minutes), take aliquots of the reaction mixture and spot them onto glass fiber filters. b. Immediately quench the reaction by placing the filters in ice-cold 5% TCA.

  • Washing and Scintillation Counting: a. Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-threonine. b. Wash once with ethanol and allow the filters to dry. c. Place the dry filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-threonyl-tRNA formed.

  • Data Analysis: a. Plot the amount of product formed over time for each this compound concentration to generate progress curves. b. Determine the initial reaction rates and calculate the IC₅₀ value for this compound against each enzyme.

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the identification and characterization of the this compound self-immunity mechanism.

Experimental_Workflow A Observation: P. fluorescens produces antibiotic this compound B Hypothesis: Existence of a self-immunity mechanism A->B C Bioinformatic Analysis: Identify potential immunity genes in the this compound BGC B->C D Candidate Gene: Identify obaO as a ThrRS homolog C->D E Gene Knockout: Create ΔobaO mutant in P. fluorescens D->E G Heterologous Expression: Express obaO in a susceptible host (e.g., E. coli) D->G I Biochemical Characterization: Purify ObaO and housekeeping ThrRS proteins D->I F Phenotypic Analysis: Test sensitivity of ΔobaO mutant to this compound E->F K Conclusion: ObaO is a resistant ThrRS that confers self-immunity F->K H MIC Determination: Compare MIC of this compound for host with and without obaO G->H H->K J Enzyme Inhibition Assays: Compare inhibition of ObaO and ThrRS by this compound I->J J->K

References

Molecular Target Identification of Obafluorin in Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the identification of the molecular target of obafluorin, a potent β-lactone antibiotic produced by Pseudomonas fluorescens. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogenic bacteria, making its mechanism of action a critical area of study for the development of new antimicrobial agents.

Executive Summary

This compound exerts its antibacterial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][2][3] This target was elucidated through a combination of genetic and biochemical approaches, primarily an immunity-guided strategy.[1][2] The producing organism, P. fluorescens, protects itself through the expression of a resistant ThrRS homolog, ObaO, which is encoded within the this compound biosynthetic gene cluster.[1][2] Biochemical assays have confirmed that this compound is a potent inhibitor of bacterial ThrRS, while ObaO remains largely unaffected.[1][2] Furthermore, the catechol moiety of the this compound molecule has been identified as crucial for its antibacterial activity and for the inhibition of its molecular target.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogues
Compound/AnalogueStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coli ATCC 25922Escherichia coli NR698Pseudomonas aeruginosa PA01Reference
This compound (1) 2 µg/mL4 µg/mL256 µg/mL4 µg/mL>256 µg/mL[5]
2-HBA-obafluorin (2)>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL[4]
3-HBA-obafluorin (3)>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL[4]
BA-obafluorin (4)>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL[4]
Table 2: In Vitro Inhibition of Threonyl-tRNA Synthetase (ThrRS) by this compound and its Analogues
Compound/AnalogueTarget EnzymeIC₅₀ (nM)Reference
This compound (1) E. coli ThrRS35 ± 4[4]
2-HBA-obafluorin (2)E. coli ThrRS3700 ± 700[4]
3-HBA-obafluorin (3)E. coli ThrRS930 ± 80[4]
BA-obafluorin (4)E. coli ThrRSNo inhibition[4]
This compound (1) P. fluorescens ThrRS (PfThrRS)Potent Inhibition[5]
This compound (1) ObaO (Immunity Protein)No significant inhibition up to 5000 nM[5]

Experimental Protocols

Immunity-Guided Target Identification

This strategy is based on the principle that the producing organism must possess a mechanism of self-resistance to the antibiotic it synthesizes. This resistance is often conferred by a gene located within the antibiotic's biosynthetic gene cluster.

Methodology:

  • Bioinformatic Analysis:

    • Sequence the genome of the this compound-producing organism, Pseudomonas fluorescens ATCC 39502.

    • Identify the this compound biosynthetic gene cluster (BGC).

    • Perform comparative genomic analysis with other bacterial genomes to identify conserved genes within the BGC that could encode a resistance determinant. In the case of this compound, a homolog of the threonyl-tRNA synthetase gene, named obaO, was identified.[2]

  • Gene Knockout of the Putative Resistance Gene:

    • Construct a gene knockout vector to delete obaO from the P. fluorescens genome. This is typically achieved using a suicide vector system (e.g., pT18mobsacB) and a two-step allelic exchange process involving homologous recombination.

    • Introduce the knockout vector into wild-type P. fluorescens via conjugation or electroporation.

    • Select for single-crossover integrants using an appropriate antibiotic marker on the vector.

    • Induce the second crossover event by counter-selection (e.g., using sucrose for sacB-containing vectors).

    • Verify the deletion of obaO by PCR and sequencing.

    • Assess the sensitivity of the ΔobaO mutant to exogenously added this compound. A significant increase in sensitivity compared to the wild-type strain indicates that obaO is a resistance gene.[2]

  • Heterologous Expression of the Resistance Gene:

    • Clone the obaO gene into an E. coli expression vector (e.g., pET series).

    • Transform the expression vector into a sensitive E. coli strain (e.g., ATCC 25922 or the more permeable NR698 strain).

    • Induce the expression of ObaO using an appropriate inducer (e.g., IPTG).

    • Perform antibiotic susceptibility testing (e.g., spot-on-lawn assay) with this compound on the E. coli strain expressing ObaO and a control strain with an empty vector.

    • A significant increase in the Minimum Inhibitory Concentration (MIC) for the strain expressing ObaO confirms its role in conferring resistance.[2]

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This biochemical assay directly measures the effect of this compound on the enzymatic activity of its putative target, ThrRS. The assay quantifies the charging of tRNA with its cognate amino acid, threonine.

Methodology:

  • Protein Expression and Purification:

    • Clone the genes for the target ThrRS (e.g., from E. coli or P. fluorescens) and the immunity protein ObaO into an expression vector with an affinity tag (e.g., His-tag).

    • Overexpress the proteins in E. coli BL21(DE3) or a similar strain.

    • Lyse the cells and purify the proteins using affinity chromatography (e.g., Ni-NTA agarose).

    • Assess the purity and concentration of the proteins.

  • Aminoacylation Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), ATP, MgCl₂, DTT, the purified ThrRS enzyme, and radiolabeled L-threonine (e.g., ¹⁴C-threonine).

    • Pre-incubate the enzyme with varying concentrations of this compound or its analogues.

    • Initiate the reaction by adding the total tRNA isolated from the relevant bacterial strain.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by precipitating the tRNA and associated radiolabeled amino acid using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled threonine.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Spot-on-Lawn Bioassay for MIC Determination

This is a straightforward method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Methodology:

  • Preparation of Bacterial Lawn:

    • Grow the indicator bacterial strain in a suitable liquid medium (e.g., LB broth) to the exponential phase.

    • Prepare molten soft agar (e.g., 0.7% agar) and cool it to approximately 45-50°C.

    • Inoculate the molten soft agar with the bacterial culture.

    • Pour the inoculated soft agar onto a pre-warmed solid agar plate to create a uniform lawn of bacteria.

    • Allow the soft agar to solidify.

  • Application of the Antibiotic:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Spot a small volume (e.g., 2-5 µL) of each dilution onto the surface of the bacterial lawn.

    • Include a solvent-only control and a known antibiotic as a positive control.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for the indicator strain overnight.

    • Observe the plates for zones of growth inhibition around the spots.

    • The MIC is the lowest concentration of the compound that results in a clear zone of no bacterial growth.[5]

Visualizations

experimental_workflow_immunity_guided_target_identification cluster_bioinformatics Bioinformatic Analysis cluster_genetics Genetic Validation cluster_biochemistry Biochemical Confirmation pfluo P. fluorescens Genome bgc This compound BGC pfluo->bgc Identify obaO_cand Putative Resistance Gene (obaO) bgc->obaO_cand Comparative Genomics knockout Generate ΔobaO Mutant in P. fluorescens obaO_cand->knockout expression Heterologous Expression of obaO in E. coli obaO_cand->expression sensitivity Increased Sensitivity to this compound knockout->sensitivity Observe thrrs_assay ThrRS Inhibition Assay sensitivity->thrrs_assay resistance Conferred Resistance to this compound expression->resistance Observe resistance->thrrs_assay inhibition This compound inhibits ThrRS thrrs_assay->inhibition no_inhibition ObaO is not inhibited thrrs_assay->no_inhibition conclusion Conclusion: ThrRS is the target of this compound

Caption: Immunity-Guided Target Identification Workflow for this compound.

signaling_pathway_inhibition cluster_translation Protein Synthesis Threonine Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Threonine->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA-Thr tRNA_Thr->ThrRS Thr_AMP Threonyl-AMP Intermediate ThrRS->Thr_AMP Activation Charged_tRNA Threonyl-tRNA-Thr ThrRS->Charged_tRNA Charging Thr_AMP->ThrRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein This compound This compound This compound->ThrRS Inhibition

Caption: Inhibition of Threonyl-tRNA Synthesis by this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Obafluorin from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Obafluorin is a β-lactone antibiotic produced by the bacterium Pseudomonas fluorescens ATCC 39502.[1][2] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli.[2] The unique structure of this compound, featuring a strained β-lactone ring, and its mechanism of action, which involves the inhibition of threonyl-tRNA synthetase (ThrRS), make it a compound of significant interest for antibiotic research and development.[1][2] These application notes provide a detailed protocol for the cultivation of P. fluorescens, followed by the extraction and purification of this compound, to facilitate further research into this promising antibiotic.

Data Presentation

The following table summarizes the quantitative data related to the production and purification of this compound analogues, providing a benchmark for expected yields.

ParameterValueReference
Starting Culture Volume24 L[1]
Yield of Analogue 2327 mg[1]
Yield of Analogue 3182 mg[1]
Yield of Analogue 4397 mg[1]

Experimental Protocols

Cultivation of Pseudomonas fluorescens ATCC 39502 for this compound Production

This protocol details the steps for growing P. fluorescens in a medium optimized for this compound production.

Materials:

  • Pseudomonas fluorescens ATCC 39502

  • This compound Production Medium (OPM)

  • 250 mL and 500 mL Erlenmeyer flasks

  • Shaking incubator

OPM Composition:

Component Concentration
Yeast Extract 0.5%
D-Glucose 0.5%
MgSO₄·7H₂O 0.01%

| FeSO₄ | 0.01% |

Procedure:

  • Prepare the this compound Production Medium (OPM) by dissolving the components in distilled water and sterilizing by autoclaving.

  • Inoculate a 100 mL OPM starter culture in a 250 mL Erlenmeyer flask with a single colony of P. fluorescens ATCC 39502 from an agar plate.

  • Incubate the starter culture for 24 hours at 25°C with shaking at 300 rpm.

  • Use 1 mL of the starter culture to inoculate a 100 mL OPM production culture in a 500 mL Erlenmeyer flask.

  • Incubate the production culture for 14 hours at 25°C with shaking at 300 rpm. A purple coloration of the culture is indicative of this compound production.[1]

Extraction of this compound from Culture Broth

This protocol describes the liquid-liquid extraction of this compound from the bacterial culture.

Materials:

  • P. fluorescens production culture

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Transfer 1 mL of the 14-hour production culture broth into a centrifuge tube.

  • Add an equal volume (1 mL) of ethyl acetate to the culture broth.

  • Mix vigorously for 15 minutes at 1400 rpm to ensure thorough extraction.

  • Centrifuge the mixture at 15,682 x g for 15 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic phase (ethyl acetate) containing this compound.

  • Evaporate the ethyl acetate using a rotary evaporator to obtain the crude extract.

  • Dissolve the resulting crude extract in acetonitrile for further purification and analysis.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

3.1. Reversed-Phase Flash Column Chromatography (Initial Purification)

This step serves to fractionate the crude extract and remove major impurities.

Materials:

  • Crude this compound extract dissolved in a minimal amount of solvent

  • Reversed-phase flash chromatography system

  • C18 flash column

  • Solvents for mobile phase (e.g., water and acetonitrile)

Procedure:

  • Equilibrate the C18 flash column with the initial mobile phase conditions.

  • Load the dissolved crude extract onto the column.

  • Elute the compounds using a gradient of increasing organic solvent (e.g., acetonitrile in water).

  • Collect fractions and monitor the elution of this compound using an appropriate detection method (e.g., UV-Vis spectroscopy).

  • Pool the fractions containing this compound for further purification.

3.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This final step is crucial for obtaining highly pure this compound.

Materials:

  • Partially purified this compound fractions from flash chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

  • HPLC-grade solvents (e.g., water and acetonitrile)

Procedure:

  • Dissolve the pooled fractions from the flash chromatography step in the HPLC mobile phase.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run a gradient of increasing acetonitrile in water to separate this compound from closely related impurities.

  • Monitor the separation at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to pure this compound.[1]

  • Confirm the purity of the collected fraction using analytical HPLC and characterize the final product using techniques such as mass spectrometry and NMR.

Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of P. fluorescens incubation Incubation and Production inoculation->incubation extraction Ethyl Acetate Extraction incubation->extraction Culture Broth evaporation Evaporation extraction->evaporation flash_chrom Reversed-Phase Flash Chromatography evaporation->flash_chrom Crude Extract prep_hplc Preparative HPLC flash_chrom->prep_hplc final_product final_product prep_hplc->final_product Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship start P. fluorescens Culture liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) start->liquid_extraction crude_product Crude this compound Extract liquid_extraction->crude_product purification_step1 Initial Purification (Reversed-Phase Flash Chromatography) crude_product->purification_step1 intermediate_product Partially Purified this compound purification_step1->intermediate_product purification_step2 Final Purification (Preparative HPLC) intermediate_product->purification_step2 pure_product Pure this compound (>95%) purification_step2->pure_product

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols: In Vitro and In Vivo Efficacy of Obafluorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obafluorin is a β-lactone antibiotic produced by Pseudomonas fluorescens. It exhibits broad-spectrum activity against a range of clinically relevant pathogens.[1][2] The unique mechanism of action of this compound involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1] This document provides a summary of the in vitro and in vivo efficacy data for this compound, along with detailed protocols for key experimental procedures.

Data Presentation

In Vitro Efficacy of this compound

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains.

Bacterial StrainTypeMIC (µg/mL)Notes
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive2-
Bacillus subtilisGram-positive4-
Escherichia coli ATCC 25922Gram-negative256Standard strain.
Escherichia coli NR698Gram-negative4Deficient outer membrane, suggesting uptake is a barrier in Gram-negatives.[1]
Pseudomonas aeruginosa PA01Gram-negative≥256Activity is potentiated in the presence of Fe³⁺.
Saccharomyces cerevisiaeEukaryote>1000Shows low activity against eukaryotic cells.[1]

Table 2: Effect of Ferric Iron (Fe³⁺) on the MIC of this compound.

Bacterial StrainMIC (µg/mL)MIC (µg/mL) with 2 mM Fe³⁺Fold Decrease in MIC
E. coli ATCC 25922256≤1≥256
P. aeruginosa PA01≥2562≥128
MRSA1628

Note: The presence of ferric iron potentiates the activity of this compound, likely by protecting the β-lactone ring from hydrolysis.[1]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in a murine model of systemic infection.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Streptococcus pyogenes Infection.

ParameterValueAnimal Model
Effective Dose 50 (ED₅₀)50 mg/kgSystemic Streptococcus pyogenes infection in mice.

Experimental Protocols

In Vitro Protocols

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Spot-on-Lawn Bioassay

This method is suitable for determining the MIC of this compound, which can react with components in standard microbroth dilution assays.[1]

Materials:

  • Bacterial strains of interest

  • Luria-Bertani (LB) agar plates

  • This compound stock solution (e.g., in acetonitrile)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of LB broth and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in sterile saline or PBS to an optical density at 600 nm (OD₆₀₀) of 0.1.

    • Further dilute the bacterial suspension 1:100 in molten LB agar (cooled to ~50°C).

  • Prepare Agar Plates:

    • Pour the inoculated molten agar into sterile petri dishes to create a bacterial lawn. Allow the agar to solidify completely.

  • Spotting of this compound:

    • Prepare serial dilutions of the this compound stock solution.

    • Spot 2 µL of each dilution onto the surface of the bacterial lawn.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C for 16-18 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that results in a clear zone of no bacterial growth.

2. Protocol for Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of this compound to inhibit the aminoacylation activity of ThrRS.

Materials:

  • Purified ThrRS enzyme

  • This compound

  • HEPES buffer (pH 7.0)

  • ATP

  • MgCl₂

  • L-[U-¹⁴C]threonine (radioactive)

  • tRNAThr

  • 5% Trichloroacetic acid (TCA)

  • 95% Ethanol

  • Whatman 3MM filter paper

  • Liquid scintillation counter and fluid

Procedure:

  • Pre-incubation:

    • Pre-incubate 10 nM of purified ThrRS with varying concentrations of this compound for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add the pre-incubated enzyme to a master reaction mixture with final concentrations of 100 mM HEPES (pH 7.0), 4 mM ATP, 10 mM MgCl₂, 50 µM L-[U-¹⁴C]threonine, and 5 µM tRNAThr.

  • Time-course Sampling:

    • Incubate the reaction mixture at room temperature.

    • At various time points (e.g., 1, 2.5, 5, and 10 minutes), spot a 7 µL aliquot onto a 5% TCA-presoaked square of Whatman filter paper (in triplicate).

  • Washing:

    • Allow the spots to dry.

    • Wash the filter paper squares three times with 5% TCA and once with 95% ethanol to remove unincorporated radiolabeled threonine.

  • Scintillation Counting:

    • Dry the filter papers and place them in scintillation vials with liquid scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter. The counts represent the amount of radiolabeled threonine attached to tRNA.

  • Data Analysis:

    • Calculate the initial velocities of the enzymatic reaction at different this compound concentrations.

    • Plot the fractional initial velocities against the logarithm of the this compound concentration to determine the IC₅₀ value.

In Vivo Protocol

1. Protocol for Determination of ED₅₀ in a Murine Systemic Infection Model

This protocol describes a general procedure for determining the 50% effective dose (ED₅₀) of this compound in a mouse model of systemic Streptococcus pyogenes infection.

Materials:

  • Streptococcus pyogenes strain

  • Female ICR or Swiss Webster mice

  • Brain Heart Infusion (BHI) broth or other suitable growth medium

  • This compound

  • Vehicle for this compound administration (e.g., sterile saline)

  • Sterile syringes and needles

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow S. pyogenes in BHI broth to mid-log phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The infectious dose may need to be optimized.

  • Induction of Systemic Infection:

    • Inject a lethal dose of the S. pyogenes suspension (e.g., 0.1 mL) into the peritoneal cavity of the mice (intraperitoneal injection).

  • Treatment Administration:

    • Prepare different doses of this compound in a suitable vehicle.

    • Administer the different doses of this compound to groups of infected mice via a systemic route (e.g., intraperitoneal or intravenous injection) at a specified time post-infection (e.g., 1 hour). A control group should receive the vehicle only.

  • Monitoring:

    • Monitor the mice for a set period (e.g., 7-14 days) for signs of morbidity and mortality.

  • Data Analysis:

    • Record the number of surviving mice in each treatment group.

    • Calculate the ED₅₀, the dose of this compound that protects 50% of the infected mice from death, using a suitable statistical method (e.g., probit analysis).

Mechanism of Action and Visualization

This compound exerts its antibacterial effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS). This enzyme is crucial for protein synthesis as it attaches the amino acid threonine to its corresponding tRNA.

Signaling Pathway and Inhibition Mechanism:

The β-lactone ring of this compound is highly reactive. Within the active site of ThrRS, the catechol moiety of this compound coordinates with a zinc ion. This positions the β-lactone ring to covalently bind to a key tyrosine residue in the enzyme's active site, leading to irreversible inhibition. This inhibition prevents the charging of tRNAThr with threonine, thereby halting protein synthesis and leading to bacterial cell death.

Obafluorin_Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell cluster_Protein_Synthesis Protein Synthesis Machinery Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS tRNA_Thr tRNAThr tRNA_Thr->ThrRS Charged_tRNA Threonyl-tRNAThr ThrRS->Charged_tRNA Aminoacylation Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein This compound This compound This compound->ThrRS Covalent Inhibition (Tyrosine residue)

Caption: Mechanism of ThrRS inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study:

The following diagram outlines the general workflow for determining the in vivo efficacy of an antibiotic like this compound in a murine infection model.

In_Vivo_Workflow prep_pathogen Prepare Pathogen Inoculum (e.g., S. pyogenes) infect_mice Induce Systemic Infection in Mice (e.g., Intraperitoneal Injection) prep_pathogen->infect_mice group_mice Randomize Mice into Treatment Groups infect_mice->group_mice administer_drug Administer Treatment (e.g., Systemic Route) group_mice->administer_drug prep_drug Prepare this compound Doses and Vehicle Control prep_drug->administer_drug monitor Monitor Mice for Morbidity and Mortality administer_drug->monitor analyze Analyze Survival Data and Calculate ED50 monitor->analyze

Caption: Workflow for in vivo efficacy testing.

References

Experimental protocols for creating obafluorin analogues through mutasynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the generation of novel obafluorin analogues using mutasynthesis. This technique leverages the substrate promiscuity of the this compound biosynthetic machinery in a genetically engineered strain of Pseudomonas fluorescens.

Introduction to this compound and Mutasynthesis

This compound, produced by Pseudomonas fluorescens, is a broad-spectrum antibiotic characterized by a structurally unique and reactive β-lactone ring.[1][2][3] Its biosynthesis is carried out by a non-ribosomal peptide synthetase (NRPS) assembly line.[2][4] Mutasynthesis is a powerful technique that combines genetic engineering and precursor-directed biosynthesis to create novel natural product analogues.[5] The process involves deleting a gene responsible for the biosynthesis of a specific precursor and then supplying the mutant strain with synthetic analogues of that precursor.[5] The bacterial biosynthetic pathway may then incorporate these analogues to produce new chemical entities.[5]

This compound Biosynthetic Pathway

The biosynthesis of this compound (1) in P. fluorescens is catalyzed by the NRPS enzyme ObaI.[2][6] This enzyme facilitates the condensation of two key precursors: 2,3-dihydroxybenzoic acid (2,3-DHBA) and the nonproteinogenic amino acid (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB).[6] The final step involves the formation of the characteristic β-lactone ring.[2] The genes responsible for the synthesis of the 2,3-DHBA precursor have been identified, and the deletion of the obaL gene abolishes this compound production.[6]

Obafluorin_Biosynthesis cluster_precursors Precursors cluster_enzyme Biosynthetic Enzyme cluster_product Final Product DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) NRPS ObaI (NRPS) DHBA->NRPS Supplied by ObaJLN pathway AHNB (2S,3R)-2-amino-3-hydroxy-4- (4-nitrophenyl)butanoate (AHNB) AHNB->NRPS Supplied by ObaG pathway This compound This compound NRPS->this compound Condensation & β-lactone formation

Caption: The native biosynthetic pathway of this compound in P. fluorescens.

Mutasynthesis Strategy for this compound Analogues

The strategy for generating this compound analogues involves using a P. fluorescens ΔobaL mutant strain.[6][7] This strain is incapable of producing the endogenous 2,3-DHBA precursor. By supplementing the culture medium with structural analogues of 2,3-DHBA, such as 2-hydroxybenzoic acid (2-HBA), 3-hydroxybenzoic acid (3-HBA), or benzoic acid (BA), the ObaI NRPS can incorporate these alternative precursors to generate novel this compound congeners.[6][8]

Mutasynthesis_Workflow WT P. fluorescens Wild-Type (WT) Mutant P. fluorescens ΔobaL (Mutant Strain) WT->Mutant Gene Deletion of obaL NoOba No this compound Production Mutant->NoOba Blocks 2,3-DHBA synthesis Feeding Feed with Precursor Analogue (e.g., Benzoic Acid) Mutant->Feeding Incorporation Biosynthetic Machinery Incorporates Analogue Feeding->Incorporation Analogue Novel this compound Analogue Produced Incorporation->Analogue

Caption: Workflow for the mutasynthesis of novel this compound analogues.

Quantitative Data on Analogue Production

The following table summarizes the production yields for this compound and several analogues generated through mutasynthesis in P. fluorescens ΔobaL cultures.[8]

CompoundPrecursor FedAvg. Titre (mg/L)Total Yield (mg) from specified culture volumeCulture Volume (L)
This compound (1) 2,3-DHBA20.41467.872
2-HBA-obafluorin (2) 2-HBA13.6326.724
3-HBA-obafluorin (3) 3-HBA7.6181.924
BA-obafluorin (4) Benzoic Acid12.4396.932

Data adapted from reference[8]. Yields are based on the specified total culture volumes processed.

Detailed Experimental Protocols

Protocol 1: Culture and Fermentation for Analogue Production

This protocol describes the cultivation of the P. fluorescens ΔobaL mutant and feeding of precursor analogues for the production of novel compounds.

Materials:

  • Pseudomonas fluorescens ATCC 39502 ΔobaL strain

  • Oatmeal Production Medium (OPM) or a similar suitable production medium

  • Precursor analogues (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, benzoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Sterile baffled flasks (e.g., 2 L)

  • Shaking incubator

Procedure:

  • Prepare Precursor Stock Solutions: Prepare 100 mM stock solutions of each precursor analogue by dissolving the compound in DMSO.[8] Sterilize through a 0.22 µm filter.

  • Prepare Starter Culture: Inoculate 50 mL of production medium in a 250 mL flask with a single colony of P. fluorescens ΔobaL. Incubate at 25°C with shaking at 300 rpm for 24 hours.[8]

  • Inoculate Production Cultures: Inoculate 500 mL of OPM in 2 L baffled flasks with 5 mL of the starter culture.[8]

  • Feed Precursor Analogues: To each 500 mL production culture, add the appropriate volume of the 100 mM precursor stock solution to achieve the desired final concentration (e.g., 1 mM).

  • Fermentation: Incubate the production cultures at 25°C with vigorous shaking (250 rpm) for an appropriate production period, typically 14-24 hours.[8] Monitor production periodically by taking small aliquots for analysis.

Protocol 2: Extraction of this compound Analogues

This protocol details the solvent-based extraction of the produced analogues from the culture broth.

Materials:

  • Fermentation culture broth

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Solvent Extraction: Following incubation, transfer the entire culture broth to a separatory funnel. Add an equal volume of ethyl acetate.[8]

  • Mix and Separate: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing. Allow the layers to separate.

  • Collect Organic Phase: Collect the upper ethyl acetate layer, which contains the this compound analogues.

  • Repeat Extraction (Optional): For improved yield, the aqueous layer can be re-extracted with another volume of ethyl acetate.

  • Concentrate the Extract: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Analysis and Purification

This protocol outlines the analytical confirmation and purification of the novel analogues from the crude extract.

Materials:

  • Crude extract

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Flash chromatography system or preparative HPLC for purification

Procedure:

  • Sample Preparation: Re-dissolve the dried crude extract in a small volume of acetonitrile or methanol for analysis.[8]

  • HPLC Analysis:

    • Inject the re-dissolved sample onto an HPLC system equipped with a C18 column.

    • Use a suitable gradient of water (with 0.1% FA) and acetonitrile (with 0.1% FA) to separate the compounds.

    • Monitor the elution profile using a UV detector at 270 nm.[8]

    • Compare the chromatogram to a control culture (unfed ΔobaL mutant) to identify new peaks corresponding to the this compound analogues. Known retention times for some analogues have been reported.[8]

  • LC-MS Confirmation:

    • Analyze the sample using an LC-MS system to confirm the identity of the new peaks.

    • Determine the mass-to-charge ratio (m/z) of the produced compounds and compare it to the expected theoretical mass of the novel analogue.

  • Purification:

    • Purify the target compounds from the crude extract using flash chromatography and/or preparative HPLC.[8]

    • Collect fractions corresponding to the desired analogue peak and confirm purity by analytical HPLC.

    • Combine pure fractions and remove the solvent to yield the purified this compound analogue.

References

High-performance liquid chromatography (HPLC) analysis of obafluorin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obafluorin is a broad-spectrum antibiotic produced by the bacterium Pseudomonas fluorescens.[1] Its unique structure features a reactive β-lactone core, a catechol moiety, and a 4-nitrophenyl group. The primary mechanism of action of this compound is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[2] This document provides detailed application notes and protocols for the high-performance liquid chromatography (HPLC) analysis of this compound and its derivatives, crucial for research, quality control, and drug development purposes. The methodologies outlined are compiled from published research and are intended to serve as a comprehensive guide.

I. Experimental Protocols

A. Protocol for Extraction of this compound and Derivatives from P. fluorescens Culture

This protocol is adapted from methodologies used in the study of this compound biosynthesis and the generation of its analogs.[2]

1. Culture Preparation:

  • Inoculate a single colony of the P. fluorescens strain (wild-type or mutant) into 100 mL of OPM starter culture medium (0.5% yeast extract, 0.5% D-glucose, 0.01% MgSO₄·7H₂O, and 0.01% FeSO₄) in a 250 mL Erlenmeyer flask.

  • Incubate for 24 hours at 25°C with shaking at 300 rpm.

  • Use 1 mL of the starter culture to inoculate 100 mL of OPM production medium in a 500 mL Erlenmeyer flask.

  • For the production of derivatives through mutasynthesis, supplement the production culture with appropriate precursors (e.g., 0.4 mM 2-hydroxybenzoic acid, 0.4 mM 3-hydroxybenzoic acid, or 0.4 mM benzoic acid).[2]

2. Extraction:

  • After a 14-hour incubation period, transfer 1 mL of the culture broth into a microcentrifuge tube.

  • Add an equal volume (1 mL) of ethyl acetate to the tube.

  • Mix vigorously for 15 minutes at 1400 rpm to extract the compounds into the organic phase.

  • Centrifuge the mixture at 15,682 x g for 15 minutes to separate the organic and aqueous phases.

3. Sample Preparation for HPLC:

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.

  • Evaporate the solvent to dryness, for example, using a centrifugal vacuum concentrator or a stream of nitrogen.

  • Re-dissolve the dried extract in 250 µL of acetonitrile (ACN).

  • Centrifuge the re-dissolved sample at 15,682 x g for 20 minutes to pellet any remaining cell debris.

  • Transfer the clear supernatant to an HPLC vial for analysis.

B. Analytical HPLC Protocol for this compound and Derivatives

The following HPLC conditions are based on methods reported for the analysis of this compound and its analogs.[1][2]

Instrumentation:

  • An Agilent 1100 or 1290 HPLC system equipped with a diode array detector (DAD) and an evaporative light scattering detector (ELSD) can be used.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is suitable for the separation. While specific models may vary, a column with standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size) can be used as a starting point.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.

  • Detection:

    • DAD: Monitoring at 270 nm is effective for detecting this compound and its derivatives due to their aromatic structures. Additional wavelengths such as 210, 254, 365, and 418 nm can also be monitored.[1]

    • ELSD: Can be used as a universal detector, with typical settings of evaporator and nebulizer temperatures at 40°C.[1]

Gradient Elution Program:

  • A gradient elution is necessary to separate compounds with a range of polarities. The following is a representative gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10% ACN) and hold for a few minutes to ensure the retention of polar compounds.

    • Increase the percentage of Mobile Phase B linearly to a high concentration (e.g., 95-100% ACN) over a period of 15-20 minutes.

    • Hold at the high ACN concentration for a few minutes to elute any highly non-polar compounds.

    • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

II. Data Presentation

The following table summarizes the retention times of this compound and some of its derivatives generated through mutasynthesis, as observed in published HPLC chromatograms.[2] Please note that absolute retention times can vary between different HPLC systems and columns.

Compound NameStructure ModificationApproximate Retention Time (min)
This compound2,3-dihydroxybenzoyl moiety~10.5
Derivative 2 (2-HBA analog)2-hydroxybenzoyl moiety~11.0
Derivative 3 (3-HBA analog)3-hydroxybenzoyl moiety~11.2
Derivative 4 (BA analog)benzoyl moiety~11.5
Hydrolyzed this compoundRing-opened β-lactone of this compoundElutes earlier than this compound
Hydrolyzed Derivative 2Ring-opened β-lactone of 2-HBA analogElutes earlier than Derivative 2
Hydrolyzed Derivative 4Ring-opened β-lactone of BA analogElutes earlier than Derivative 4

III. Mandatory Visualizations

A. Experimental Workflow for HPLC Analysis

experimental_workflow cluster_culture Bacterial Culture & Precursor Feeding cluster_extraction Sample Extraction cluster_prep HPLC Sample Preparation cluster_analysis HPLC Analysis P_fluorescens P. fluorescens Culture Incubation Incubation (14h, 25°C) P_fluorescens->Incubation Precursors Precursor Analogs (e.g., 2-HBA, 3-HBA, BA) Precursors->Incubation Culture_Broth 1 mL Culture Broth Incubation->Culture_Broth Ethyl_Acetate Ethyl Acetate Extraction Culture_Broth->Ethyl_Acetate Centrifugation1 Centrifugation (Phase Separation) Ethyl_Acetate->Centrifugation1 Organic_Phase Collect Organic Phase Centrifugation1->Organic_Phase Evaporation Evaporate to Dryness Organic_Phase->Evaporation Reconstitution Reconstitute in ACN Evaporation->Reconstitution Centrifugation2 Centrifugation (Debris Removal) Reconstitution->Centrifugation2 HPLC_Vial Transfer to HPLC Vial Centrifugation2->HPLC_Vial HPLC_System HPLC System (C18 Column) HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (DAD, ELSD) HPLC_System->Data_Acquisition

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

B. Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_chorismate Chorismate-derived Precursor cluster_amino_acid Non-proteinogenic Amino Acid Precursor cluster_assembly NRPS Assembly and Release Chorismate Chorismate DHBA 2,3-dihydroxybenzoic acid (2,3-DHBA) Chorismate->DHBA ObaJLN NRPS ObaI (NRPS) DHBA->NRPS Threonine L-Threonine AHNB (2S,3R)-2-amino-3-hydroxy-4- (4-nitrophenyl)butanoate (AHNB) Threonine->AHNB ObaG (Transaldolase) Nitrophenylpyruvate 4-Nitrophenylpyruvate Nitrophenylpyruvate->AHNB AHNB->NRPS Amide_Bond Amide Bond Formation NRPS->Amide_Bond Cyclization Cyclization & β-lactone formation Amide_Bond->Cyclization This compound This compound Cyclization->this compound

Caption: Biosynthetic pathway of this compound in P. fluorescens.

C. Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

mechanism_of_action cluster_translation Protein Synthesis cluster_inhibition Inhibition by this compound ThrRS Threonyl-tRNA Synthetase (ThrRS) Charged_tRNA Threonyl-tRNA(Thr) ThrRS->Charged_tRNA  Aminoacylation Inhibition Inhibition Threonine Threonine Threonine->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->ThrRS

Caption: this compound inhibits protein synthesis by targeting threonyl-tRNA synthetase.

References

Application Notes and Protocols for Determining Obafluorin's Minimum Inhibitory Concentration (MIC) using a Spot-on-Lawn Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obafluorin is a broad-spectrum antibiotic produced by Pseudomonas fluorescens.[1][2] It exhibits a unique β-lactone structure and functions by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the spot-on-lawn bioassay. This method is particularly suited for compounds like this compound that may react with components of standard microbroth dilution assays.[1]

Principle of the Spot-on-Lawn Bioassay

The spot-on-lawn bioassay is a microbiological technique used to determine the antimicrobial activity of a substance.[4][5] A lawn of a susceptible indicator bacterium is prepared on an agar plate.[6] Small volumes of the antimicrobial agent at varying concentrations are then spotted onto the surface of the lawn.[7][8] After incubation, the presence of a clear zone of no bacterial growth (a "halo" or "zone of inhibition") around the spot indicates antimicrobial activity.[4][9] The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the indicator bacterium.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
Indicator StrainMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
Bacillus subtilis4[1]
Escherichia coli ATCC 25922256[1]
Pseudomonas aeruginosa PA01>1024[1]
Table 2: Effect of Ferric Iron (Fe³⁺) on the MIC of this compound against E. coli 25922
ConditionMIC (µg/mL)Reference
Standard Media256[1]
Media supplemented with 2 mM Fe³⁺4[1]

Experimental Protocols

Materials
  • This compound stock solution (e.g., in acetonitrile)

  • Indicator bacterial strains (e.g., MRSA, B. subtilis, E. coli)

  • Luria-Bertani (LB) broth

  • LB agar plates

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

  • Incubator

Protocol for Spot-on-Lawn Bioassay
  • Preparation of Indicator Strain Inoculum:

    • Inoculate 5 mL of LB broth with a single colony of the indicator bacterial strain.

    • Incubate overnight (16-18 hours) at 37°C with shaking.

  • Preparation of Bacterial Lawn:

    • Spread 100-120 µL of the overnight culture evenly onto the surface of an LB agar plate using a sterile spreader or by swirling.[6]

    • Allow the plate to dry in a laminar flow hood until the inoculum has been absorbed into the agar.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in a suitable solvent (e.g., acetonitrile) to achieve the desired concentration range for testing.

  • Spotting of this compound:

    • Carefully spot 2-6 µL of each this compound dilution onto the surface of the bacterial lawn.[6][10]

    • Ensure the spots are sufficiently spaced to prevent the zones of inhibition from overlapping.

    • Include a solvent-only control (negative control) and a known antibiotic control (positive control, e.g., kanamycin).[11]

  • Incubation:

    • Allow the spots to dry completely in a laminar flow hood.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, observe the plates for zones of clearing around the spots.

    • The MIC is the lowest concentration of this compound that results in a complete and clear zone of inhibition of bacterial growth.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Overnight Culture of Indicator Strain prep_lawn Create Bacterial Lawn on Agar Plate prep_culture->prep_lawn spotting Spot this compound Dilutions onto Lawn prep_lawn->spotting prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->spotting incubation Incubate Plates spotting->incubation observation Observe Zones of Inhibition incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination

Caption: Workflow for the spot-on-lawn bioassay to determine the MIC of this compound.

This compound's Mechanism of Action

This compound inhibits bacterial growth by targeting threonyl-tRNA synthetase (ThrRS), a crucial enzyme for protein synthesis.[1][2] The catechol moiety of this compound is essential for this activity, as it coordinates with a Zn²⁺ ion in the active site of ThrRS, leading to the inhibition of the enzyme.[1]

mechanism_of_action cluster_this compound This compound cluster_enzyme Threonyl-tRNA Synthetase (ThrRS) cluster_inhibition Result This compound This compound catechol Catechol Moiety zn_ion Zn²⁺ Ion catechol->zn_ion Coordinates with thrrs ThrRS Active Site inhibition Inhibition of Protein Synthesis thrrs->inhibition

Caption: Simplified signaling pathway of this compound's inhibitory action on ThrRS.

References

Crystallization of Obafluorin for X-ray Structure Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of obafluorin, a potent β-lactone antibiotic, for the purpose of X-ray structure analysis. The information compiled is based on the foundational crystallographic work and subsequent studies, offering insights into the established methods and challenges associated with obtaining high-quality crystals of this natural product.

Introduction

This compound, produced by the bacterium Pseudomonas fluorescens, is a structurally unique antibiotic characterized by a reactive β-lactone ring. Elucidation of its three-dimensional structure through X-ray crystallography is crucial for understanding its mechanism of action, designing novel derivatives with improved therapeutic properties, and conducting structure-based drug design. However, the inherent reactivity and potential instability of the β-lactone moiety can present challenges during the crystallization process. These notes provide protocols derived from the primary literature to guide researchers in successfully obtaining this compound crystals suitable for diffraction studies.

Key Principles of this compound Crystallization

Successful crystallization of small molecules like this compound is dependent on achieving a state of supersaturation in a controlled manner, allowing for the formation of a well-ordered crystal lattice. The choice of solvent is paramount and is determined by the solubility profile of the compound. For this compound, solvents that have been successfully employed or are considered suitable include ethyl acetate, acetonitrile, and potentially mixtures with water or hexane. It is important to note that nucleophilic solvents such as methanol should be avoided as they can react with and open the β-lactone ring.

Experimental Protocols

Two primary protocols are presented below. The first is based on the original method used for the first reported X-ray crystal structure of this compound. The second is a contemporary adaptation, reflecting more recent studies and solvent considerations.

Protocol 1: Original Method Based on Tymiak et al. (1985)

This protocol is adapted from the seminal work that first reported the crystal structure of this compound.

Materials:

  • Purified this compound

  • Ethyl acetate (analytical grade)

  • Small, clean glass vial or test tube

  • Parafilm or other suitable sealing material

Procedure:

  • Dissolution: In a clean glass vial, dissolve the purified this compound in a minimal amount of high-purity ethyl acetate at room temperature. The goal is to create a solution that is close to saturation. Gentle warming can be applied to facilitate dissolution, but care should be taken to avoid excessive heat which could degrade the compound.

  • Slow Evaporation: Seal the vial with a cap or Parafilm. Pierce the sealing material with a fine needle to create a small opening. This will allow for the slow evaporation of the ethyl acetate.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).

  • Crystal Growth: Monitor the vial periodically for the formation of crystals. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold ethyl acetate to remove any residual impurities and mother liquor.

  • Drying and Mounting: Allow the crystals to air-dry briefly before mounting them for X-ray diffraction analysis.

Protocol 2: Contemporary Method Using a Mixed Solvent System

This protocol is based on more recent investigations into this compound's properties and crystallization behavior, which have highlighted the utility of acetonitrile.

Materials:

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Small, clean glass vial or test tube

  • Parafilm or other suitable sealing material

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of acetonitrile in a clean glass vial.

  • Inducing Supersaturation: To this solution, slowly add deionized water dropwise until a slight turbidity (cloudiness) is observed. This indicates that the solution is approaching saturation.

  • Clarification: Add a minimal amount of acetonitrile back to the solution, just enough to redissolve the precipitate and make the solution clear again.

  • Slow Evaporation: Seal the vial and create a small opening as described in Protocol 1.

  • Incubation and Monitoring: Store the vial in a stable environment and monitor for crystal growth over time.

  • Harvesting and Preparation: Harvest and prepare the crystals for analysis as described in Protocol 1.

Data Presentation: Crystallization Parameters

ParameterProtocol 1 (Tymiak et al., 1985)Protocol 2 (Contemporary)
Primary Solvent Ethyl AcetateAcetonitrile
Anti-Solvent Not explicitly used (slow evaporation)Water
Method Slow EvaporationSlow Evaporation / Solvent Diffusion
Temperature Room Temperature (assumed)Room Temperature
Reported Success Successful for initial structureUsed in recent studies

Experimental Workflow Diagram

G General Workflow for this compound Crystallization cluster_prep Sample Preparation cluster_crystallization Crystallization cluster_outcome Outcome cluster_analysis Analysis start Start with Purified this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool evaporate Slow Evaporation dissolve->evaporate diffuse Vapor Diffusion dissolve->diffuse crystals Crystal Formation cool->crystals no_crystals No Crystals / Oil Out cool->no_crystals evaporate->crystals evaporate->no_crystals diffuse->crystals diffuse->no_crystals harvest Harvest Crystals crystals->harvest xray X-ray Diffraction Analysis harvest->xray

Caption: General workflow for obtaining this compound crystals.

Signaling Pathway and Mechanism of Action

While not directly related to the crystallization protocol, understanding the biological context of this compound is crucial for researchers in drug development. This compound exerts its antibiotic effect by targeting and inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.

G This compound's Mechanism of Action This compound This compound thrrs Threonyl-tRNA Synthetase (ThrRS) This compound->thrrs Inhibits protein_synthesis Protein Synthesis thrrs->protein_synthesis Essential for bacterial_growth Bacterial Growth Inhibition thrrs->bacterial_growth Inhibition leads to protein_synthesis->bacterial_growth Leads to

Caption: Simplified pathway of this compound's antibacterial action.

Troubleshooting and Considerations

  • Purity is critical: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or lead to the formation of poor-quality crystals.

  • Solvent Screening: If the primary protocols are unsuccessful, a broader screen of solvents and solvent mixtures may be necessary. Consider using a gradient of polar and non-polar solvents (e.g., ethyl acetate/hexane).

  • Temperature Control: Experiment with different incubation temperatures. Sometimes, a lower temperature can slow down the crystallization process and lead to larger, more well-defined crystals.

  • Seeding: If small crystals are obtained, they can be used as seeds to encourage the growth of larger crystals in a freshly prepared supersaturated solution.

  • Compound Stability: Given the reactivity of the β-lactone ring, it is advisable to work with fresh material and avoid prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases).

By following these detailed protocols and considering the key principles outlined, researchers will be well-equipped to tackle the crystallization of this compound for structural analysis, a critical step in the journey of antibiotic research and development.

Application Notes and Protocols for Studying Obafluorin-Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obafluorin is a broad-spectrum antibiotic produced by Pseudomonas fluorescens. Its structure features a reactive β-lactone ring, a 4-nitrophenyl group, and a catechol moiety.[1][2][3][4] This catechol group is a well-known metal-binding motif, and recent studies have highlighted the critical role of metal ions, particularly ferric iron (Fe³⁺), in modulating the stability and antibacterial activity of this compound.[1][4] Understanding the interaction between this compound and metal ions is crucial for elucidating its mechanism of action and for the development of new therapeutic strategies.[2][3]

These application notes provide detailed protocols for key laboratory methods used to investigate the interaction between this compound and metal ions.

Spectroscopic and Calorimetric Methods

A variety of spectroscopic and calorimetric techniques can be employed to characterize the binding of metal ions to this compound, providing information on stoichiometry, binding affinity, and thermodynamics.

UV-Visible (UV-Vis) Spectroscopy for Stoichiometry Determination (Job's Plot)

UV-Vis spectroscopy can be used to determine the stoichiometry of the this compound-metal complex. Job's method of continuous variation is a common approach.

Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., FeCl₃) in a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4).

  • Serial Solutions: Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each component. The mole fraction of the metal ion will range from 0 to 1.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the this compound-metal complex. This wavelength can be determined by scanning a solution known to contain the complex.

  • Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.[1]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Degas the solution to prevent air bubbles. Prepare a solution of the metal salt (e.g., FeCl₃) in the same buffer.

  • Instrument Setup: Set up the ITC instrument according to the manufacturer's instructions. Set the cell temperature (e.g., 25°C) and the stirring speed.

  • Loading: Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration: Perform a series of injections of the metal salt solution into the this compound solution. The heat change upon each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to this compound. The resulting binding isotherm is fitted to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Mass Spectrometry for Complex Detection

High-resolution electrospray ionization mass spectrometry (ESI-HRMS) is a powerful technique for the direct detection of this compound-metal complexes and for confirming their stoichiometry.

Protocol:

  • Sample Preparation: Incubate a solution of this compound (e.g., 100 µM) with an equimolar concentration of the metal salt (e.g., FeCl₃) in a volatile buffer (e.g., 10 mM ammonium acetate, pH 7.4) for 30 minutes at room temperature.

  • Instrument Setup: Set up the ESI-HRMS instrument in positive or negative ion mode. Optimize the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the detection of small molecules.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Look for the appearance of new peaks corresponding to the mass of the this compound-metal complex. For example, the interaction of this compound ([M+H]⁺ at m/z 359) with Fe³⁺ results in a species of [M-2H+Fe³⁺]⁺ at m/z 412, indicating a 1:1 complex where the catechol protons are displaced by the ferric ion.[1] The high resolution and isotopic pattern of the peaks can be used to confirm the elemental composition of the complex.

Biological Assays

Biological assays are essential for understanding the functional consequences of this compound-metal ion interactions, particularly concerning its antibacterial activity.

Chrome Azurol S (CAS) Assay for Siderophore-like Activity

The CAS assay is a colorimetric method used to qualitatively assess the iron-chelating ability of compounds like this compound, which possess siderophore-like catechol moieties.

Protocol:

  • CAS Agar Preparation: Prepare CAS agar plates. The CAS solution is a complex of chrome azurol S, iron (III), and a detergent (e.g., hexadecyltrimethylammonium bromide - CTAB).

  • Sample Application: Spot a small volume of a concentrated solution of this compound onto the surface of the CAS agar plate.

  • Incubation: Incubate the plates at room temperature or 37°C until a color change is observed.

  • Observation: A color change from blue to orange/yellow around the spot indicates that the compound has chelated the iron from the CAS dye complex.

Minimum Inhibitory Concentration (MIC) Assays with Metal Supplementation

MIC assays are performed to quantify the effect of metal ions on the antibacterial potency of this compound.

Protocol:

  • Bacterial Culture: Grow the test bacterium (e.g., E. coli, P. aeruginosa) to the mid-logarithmic phase in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Assay Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the growth medium.

  • Metal Supplementation: Prepare identical sets of serial dilutions in media supplemented with varying concentrations of the metal ion of interest (e.g., FeCl₃).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values in the presence and absence of the metal ion to determine its effect on this compound's activity. A decrease in the MIC in the presence of the metal ion indicates potentiation of the antibiotic activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound-metal ion interactions.

Table 1: Stoichiometry of this compound-Metal Ion Complexes

Metal IonMethodStoichiometry (this compound:Metal)Reference
Fe³⁺ESI-HRMS1:1[1]
Fe³⁺Job's Plot (UV-Vis)1:1[1]
Mn²⁺ESI-HRMSWeak binding observed[1]
Fe²⁺, Zn²⁺, Mg²⁺, Ga³⁺ESI-HRMSNo binding detected[1]

Table 2: Effect of Fe³⁺ on the Minimum Inhibitory Concentration (MIC) of this compound

OrganismFe³⁺ ConcentrationMIC (µg/mL)Fold Change in MICReference
E. coli ATCC 259220 µM>256-[1]
100 µM1≥256-fold decrease[1]
P. aeruginosa PA010 µM>128-[1]
100 µM1≥128-fold decrease[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound in the presence of Fe³⁺.

experimental_workflow cluster_synthesis This compound & Analogs cluster_biophysical Biophysical Characterization cluster_biological Biological Evaluation oba This compound Synthesis/Isolation ms ESI-HRMS (Complex Detection, Stoichiometry) oba->ms Test with various metal ions uv UV-Vis Spectroscopy (Job's Plot for Stoichiometry) oba->uv Test with various metal ions itc Isothermal Titration Calorimetry (Binding Affinity, Thermodynamics) oba->itc Test with various metal ions cas CAS Assay (Iron Chelation) oba->cas Test with various metal ions mic MIC Assays (Antibacterial Potency) oba->mic Test with various metal ions

Caption: Experimental workflow for studying this compound-metal ion interactions.

signaling_pathway cluster_oba This compound States cluster_effects Biological Outcomes oba_free Free this compound (Unstable β-lactone) oba_fe This compound-Fe³⁺ Complex (Stabilized β-lactone) oba_free->oba_fe hydrolysis Hydrolytic Breakdown (Inactivation) oba_free->hydrolysis Prone to activity Enhanced Antibacterial Activity oba_fe->activity Leads to fe_ion Fe³⁺ Ion fe_ion->oba_fe Binding via Catechol Moiety

Caption: Proposed mechanism of Fe³⁺ interaction with this compound.

References

Troubleshooting & Optimization

Strategies to improve the production yield of obafluorin from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of obafluorin from Pseudomonas fluorescens. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving production yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the production of this compound.

Q1: My Pseudomonas fluorescens culture is growing well, but the this compound yield is consistently low. What are the potential causes?

Low yields of this compound despite good cell growth can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is often sensitive to specific environmental and nutritional factors. Key parameters such as pH, temperature, aeration, and the composition of the fermentation medium can significantly influence the final yield[1][2][3].

  • Precursor Limitation: The biosynthesis of this compound depends on the availability of specific precursors: 2,3-dihydroxybenzoic acid (2,3-DHBA) and (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB)[4][5]. Insufficient supply of these molecules within the cell can be a major bottleneck.

  • Product Instability: this compound contains a strained β-lactone ring that is susceptible to hydrolysis, especially under neutral to basic pH conditions[6][7]. Degradation of the product during fermentation or extraction will lead to lower yields.

  • Regulatory Repression: The expression of biosynthetic gene clusters for secondary metabolites can be tightly regulated. It's possible that under standard laboratory conditions, the this compound gene cluster is not fully activated.

  • Genetic Instability of the Strain: Over multiple generations of cultivation, the strain may lose its ability to produce this compound at high levels due to genetic mutations.

Q2: How can I optimize the fermentation conditions to improve this compound production?

Optimization of fermentation parameters is a critical step. A systematic approach, such as "one-factor-at-a-time" (OFAT) or response surface methodology (RSM), can be employed to identify the optimal conditions[2][3].

  • Medium Composition:

    • Carbon Source: Glycerol has been shown to be an effective carbon source for the production of other secondary metabolites in Pseudomonas fluorescens[1]. Testing various carbon sources and their concentrations is recommended.

    • Nitrogen Source: Complex nitrogen sources like peptone and yeast extract can support robust growth and secondary metabolite production[1].

    • Precursor Supplementation: The addition of precursors to the culture medium can bypass potential bottlenecks in their biosynthesis. For instance, supplementing the medium with 2,3-dihydroxybenzoic acid (2,3-DHBA) has been shown to rescue this compound production in a mutant strain lacking a key enzyme in the 2,3-DHBA pathway[5][6].

  • Physical Parameters:

    • pH: Maintaining an optimal pH is crucial. Since the β-lactone ring of this compound is prone to hydrolysis at higher pH, a slightly acidic to neutral pH might be beneficial.

    • Temperature: The optimal temperature for growth may not be the optimal temperature for secondary metabolite production. A temperature range of 25-30°C is a good starting point for P. fluorescens[3][8].

    • Aeration and Agitation: Adequate oxygen supply is generally important for aerobic bacteria like P. fluorescens. Optimizing the shaking speed or aeration rate in a fermenter can enhance productivity.

Genetic Engineering Strategies to Boost this compound Yield

Q3: What genetic modifications can be made to Pseudomonas fluorescens to increase this compound production?

Metabolic engineering offers powerful tools to enhance the production of desired compounds.[9][10]

  • Overexpression of the this compound Biosynthetic Gene Cluster: Increasing the copy number of the entire oba gene cluster or placing it under the control of a strong, constitutive promoter can lead to higher expression levels of the biosynthetic enzymes and consequently, increased product formation.

  • Enhancing Precursor Supply:

    • Overexpressing the genes responsible for the synthesis of 2,3-DHBA (obaJ, obaL, obaN) and AHNB (obaG) can increase the intracellular pool of these precursors.[5][11]

    • Blocking competing metabolic pathways that drain these precursors can also be an effective strategy.

  • Deletion of Genes Involved in Product Degradation: Although not explicitly reported for this compound, some secondary metabolites can be degraded by the producing organism. Identifying and knocking out such genes could improve the net yield.

  • Engineering Regulatory Genes: The production of secondary metabolites is often controlled by regulatory elements. Identifying and manipulating these regulators (e.g., transcription factors, quorum sensing systems) could switch on or enhance the expression of the this compound biosynthetic genes. While the direct role of quorum sensing in this compound production is not detailed in the provided results, it is a common mechanism for regulating secondary metabolism in bacteria.[12][13][14][15][16]

Experimental Protocols

Protocol 1: Gene Deletion in Pseudomonas fluorescens (Example: ΔobaL)

This protocol describes a general method for creating an in-frame gene deletion using a suicide vector, which is a common technique for genetic manipulation in Pseudomonas.[17]

Materials:

  • P. fluorescens wild-type strain

  • Suicide vector (e.g., pTS1) containing flanking regions of the target gene (obaL)

  • E. coli donor strain for conjugation (e.g., S17-1)

  • LB medium and agar plates

  • Appropriate antibiotics for selection (e.g., tetracycline)

  • Sucrose for counter-selection

Procedure:

  • Construct the Deletion Vector: Amplify by PCR the upstream and downstream regions (approx. 500-1000 bp) flanking the obaL gene from P. fluorescens genomic DNA. Clone these fragments into the suicide vector.

  • Transform E. coli Donor Strain: Introduce the constructed deletion vector into the E. coli donor strain.

  • Conjugation: a. Grow overnight cultures of the P. fluorescens recipient and the E. coli donor strain. b. Mix the donor and recipient cultures in a 1:1 ratio, pellet the cells, and resuspend in a small volume of LB medium. c. Spot the cell mixture onto a dry LB agar plate and incubate at 30°C for 8-12 hours to allow conjugation to occur.

  • First Crossover Selection (Integration): a. Resuspend the conjugation mix in sterile saline. b. Plate serial dilutions onto selective agar plates containing an antibiotic to select against the E. coli donor and an antibiotic for which the suicide vector confers resistance (e.g., tetracycline). This selects for P. fluorescens cells in which the vector has integrated into the chromosome via homologous recombination.

  • Second Crossover Selection (Excision): a. Inoculate single colonies from the first selection into LB broth without antibiotics and grow overnight. This allows for a second homologous recombination event to occur, which will excise the vector. b. Plate serial dilutions onto LB agar containing sucrose (e.g., 5-10%). The suicide vector often carries a sacB gene, which is lethal in the presence of sucrose. This selects for cells that have lost the vector.

  • Screen for Deletion Mutants: a. Patch the resulting colonies onto plates with and without the antibiotic used for vector selection (e.g., tetracycline). Colonies that grow on the sucrose plate but not on the antibiotic plate have likely undergone the second crossover and lost the vector. b. Confirm the gene deletion by colony PCR using primers that flank the deleted region and by Sanger sequencing.

Protocol 2: Mutasynthesis of this compound Analogues

This protocol allows for the production of novel this compound analogues by feeding a precursor-deficient mutant strain with synthetic precursor analogues.[5][6]

Materials:

  • P. fluorescens ΔobaL strain (deficient in 2,3-DHBA biosynthesis)

  • Production medium (e.g., OPM)

  • Precursor analogues (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Inoculate and Grow Culture: Inoculate the P. fluorescens ΔobaL strain into the production medium and grow under optimal conditions (e.g., 25°C, 200 rpm).

  • Feed Precursor Analogue: After an initial growth phase (e.g., 24 hours), add the precursor analogue to the culture to a final concentration of 0.2-0.4 mM.

  • Continue Incubation: Continue to incubate the culture for an extended period (e.g., 48-72 hours) to allow for the uptake and incorporation of the analogue into the biosynthetic pathway.

  • Extraction: a. Acidify the culture broth to pH 2-3 with HCl. b. Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate. c. Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Analyze the crude extract for the presence of new compounds by HPLC and LC-MS. Compare the retention times and mass spectra to the wild-type this compound production culture.

Data Presentation

Table 1: Comparison of Fermentation Parameters for Secondary Metabolite Production in Pseudomonas fluorescens

ParameterCondition 1 (Baseline)Condition 2 (Optimized)Expected Outcome on this compound YieldReference
Carbon Source GlucoseGlycerol (1.5% v/v)Increase[1]
Nitrogen Source Ammonium SulfatePeptone and Yeast ExtractIncrease[1]
Temperature 37°C25-30°CIncrease[3][8]
pH UncontrolledControlled at 6.5-7.0Increase and Improved Stability[3]
Fe³⁺ Supplementation NoneLow µM concentrationsIncreased Potency and Stability[6][18]

Visualizations

This compound Biosynthetic Pathway

Obafluorin_Biosynthesis cluster_DHBA Precursor 1 Biosynthesis cluster_AHNB Precursor 2 Biosynthesis Chorismate Chorismate DHBA_pre 2,3-DHBA Precursors Chorismate->DHBA_pre DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) DHBA_pre->DHBA Multiple steps ObaJLN ObaJ, ObaL, ObaN ObaI ObaI (NRPS) DHBA->ObaI L_Thr L-Threonine ObaG ObaG (L-threonine transaldolase) L_Thr->ObaG NPAA 4-Nitrophenylacetaldehyde NPAA->ObaG AHNB (2S,3R)-2-amino-3-hydroxy- 4-(4-nitrophenyl)butanoate (AHNB) AHNB->ObaI This compound This compound ObaG->AHNB ObaI->this compound Amide bond formation & β-lactone cyclization

Caption: Biosynthetic pathway of this compound in P. fluorescens.

General Workflow for Improving this compound Production

Yield_Improvement_Workflow Start Start: Low this compound Yield Strain Strain Optimization (e.g., mutagenesis, screening) Start->Strain Genetic Genetic Engineering Start->Genetic Fermentation Fermentation Optimization Start->Fermentation Analysis Extraction & HPLC/LC-MS Analysis Strain->Analysis Overexpression Overexpress 'oba' cluster Genetic->Overexpression Precursor Enhance Precursor Supply Genetic->Precursor Regulator Engineer Regulators Genetic->Regulator Medium Medium Optimization (C/N sources, precursors) Fermentation->Medium Conditions Optimize Physical Parameters (pH, Temp, Aeration) Fermentation->Conditions Overexpression->Analysis Precursor->Analysis Regulator->Analysis Medium->Analysis Conditions->Analysis Evaluate Evaluate Yield Analysis->Evaluate Evaluate->Genetic Yield Not Improved Evaluate->Fermentation Yield Not Improved End End: High this compound Yield Evaluate->End Yield Improved

Caption: Workflow for enhancing this compound production yield.

References

How to increase the solubility of obafluorin for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on increasing the solubility of obafluorin for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a broad-spectrum β-lactone antibiotic produced by Pseudomonas fluorescens.[1] Its complex structure, which includes a reactive β-lactone ring, contributes to its poor aqueous solubility and potential instability, posing challenges for its use in biological assays.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.[1][3] Acetonitrile and ethyl acetate are also suitable solvents.[1] It is critical to avoid using nucleophilic solvents like methanol, as they can react with and open the β-lactone ring, leading to inactivation of the compound.[1]

Q3: How can I prepare this compound for aqueous-based biological assays?

A3: For aqueous assays, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied (typically <1%).

Q4: My this compound solution appears to be degrading. What could be the cause and how can I prevent it?

A4: this compound's β-lactone ring is susceptible to hydrolysis, especially under neutral to basic pH conditions.[2] To enhance stability, consider the following:

  • pH: Maintain a slightly acidic pH if your experimental conditions allow.

  • Iron Chelation: The catechol moiety of this compound can bind to ferric iron (Fe³⁺). This interaction has been shown to protect the β-lactone ring from hydrolytic degradation and can even potentiate its antibiotic activity.[2][4][5] Depending on your assay, the addition of a source of Fe³⁺ might be beneficial.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[3]

Q5: What is the mechanism of action of this compound?

A5: this compound targets and inhibits threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][4][5] By inhibiting ThrRS, this compound prevents the charging of tRNA with threonine, leading to a halt in protein production and ultimately bacterial cell death.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitate forms when diluting stock solution into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the final concentration of the co-solvent (e.g., DMSO) if permissible for your assay.- Use a formulation aid such as PEG300 or Tween 80 to improve solubility (see In Vivo Formulation Protocol).- Reduce the final concentration of this compound in the assay.
Loss of this compound activity over time in aqueous solution. Hydrolysis of the β-lactone ring.- Prepare fresh dilutions from a frozen stock solution immediately before use.- If compatible with your experiment, add a source of ferric iron (Fe³⁺) to the medium to stabilize the compound.[2][4][5]- Ensure the pH of your assay medium is not basic.
Inconsistent results in bioassays. - Incomplete dissolution of this compound.- Degradation of the compound.- Interaction with assay components.- Ensure complete dissolution of the stock solution before further dilution.- Follow best practices for storage and handling to prevent degradation.- Be aware that this compound can react with filter paper disks in disk diffusion assays; a spot-on-lawn method may be more reliable.[2]

Quantitative Solubility Data

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]
Acetonitrile (MeCN)2 mM[6]
Water/Acetonitrile (1:1)Low (used for precipitation)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortexing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for Broth Microdilution MIC Assay

This protocol is a general guideline and may need to be optimized for specific bacterial strains.

  • Prepare this compound Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that inhibits bacterial growth.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Example Formulation for In Vivo Studies

For poorly water-soluble compounds like this compound, co-solvents and emulsifiers are often used for in vivo administration. This is a general example and requires optimization.

  • Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock.

  • Co-solvent Addition: Add a co-solvent such as PEG300 to the DMSO solution and mix well.

  • Surfactant Addition: Add a surfactant like Tween 80 and mix until the solution is clear.

  • Aqueous Phase: Slowly add sterile water or saline to the mixture while vortexing to form a stable solution or emulsion.

Note: The final ratios of DMSO, PEG300, Tween 80, and aqueous phase must be optimized for solubility and animal tolerance.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_stock Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting This compound Weigh Solid this compound dmso Add DMSO This compound->dmso vortex Vortex to Dissolve dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store dilute Serial Dilution in Assay Medium store->dilute Use fresh aliquot add_cells Add Cells/Bacteria dilute->add_cells precipitate Precipitation? dilute->precipitate incubate Incubate add_cells->incubate degradation Degradation? incubate->degradation precipitate->add_cells No sol_adjust Adjust Solvent/Use Formulation Aid precipitate->sol_adjust fe_add Add Fe³⁺/Use Fresh Solution degradation->fe_add results Record Results degradation->results fe_add->incubate

Caption: Workflow for preparing and troubleshooting this compound solutions.

This compound's Impact on Protein Synthesis and Potential Inflammatory Signaling

G Note: Extracellular signaling is a non-canonical function observed in mammalian cells and may not be directly relevant to antibacterial mechanism. cluster_translation Bacterial Protein Synthesis cluster_signaling Potential Host Cell Signaling Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS tRNA tRNA(Thr) tRNA->ThrRS charged_tRNA Threonyl-tRNA(Thr) ThrRS->charged_tRNA ribosome Ribosome charged_tRNA->ribosome protein Protein Synthesis ribosome->protein This compound This compound This compound->ThrRS Inhibits ext_ThrRS Extracellular ThrRS receptor Cell Surface Receptor ext_ThrRS->receptor NFkB NF-κB Pathway receptor->NFkB IL12 IL-12 Production NFkB->IL12

Caption: this compound inhibits ThrRS, blocking protein synthesis.

References

Optimizing conditions for obafluorin activity and stability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activity and stability of obafluorin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that functions by inhibiting the enzyme threonyl-tRNA synthetase (ThrRS).[1] This enzyme is crucial for protein synthesis in bacteria as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By inhibiting ThrRS, this compound prevents the incorporation of threonine into newly synthesized proteins, ultimately leading to bacterial cell death.

Q2: What are the key structural features of this compound related to its activity and stability?

A2: this compound possesses two critical structural features:

  • β-lactone ring: This strained ring is essential for its antibacterial activity. However, it is susceptible to hydrolysis (ring-opening) under certain conditions, which inactivates the molecule.

  • Catechol moiety: This part of the molecule is crucial for binding to the active site of the ThrRS enzyme. It also plays a protective role by chelating ferric iron (Fe³⁺), which shields the β-lactone ring from hydrolysis and can enhance its antibacterial activity.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has low solubility in aqueous solutions. Therefore, stock solutions are typically prepared in organic solvents.

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent.

  • Concentration: Stock solutions of 10 mM in DMSO have been reported.

  • Storage: For long-term storage, it is recommended to store stock solutions at -70°C. General guidelines for β-lactam antibiotics suggest that storage at -70°C provides the best stability over time.[2]

Q4: What is the stability of this compound under different pH conditions?

A4: this compound's stability is highly pH-dependent due to the susceptibility of its β-lactone ring to hydrolysis.

  • Acidic to Neutral pH (up to ~pH 7.4): this compound is relatively stable.

  • Basic pH (above pH 7.4): The rate of hydrolysis increases significantly at basic pH. For instance, substantial degradation is observed at pH 8.0.[1]

  • Impact of Fe³⁺: The presence of ferric iron (Fe³⁺) can protect this compound from hydrolysis across a range of pH values by binding to the catechol moiety.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound activity in the assay This compound degradation: The β-lactone ring may have been hydrolyzed due to inappropriate pH, high temperature, or prolonged storage in assay buffer.- Ensure the assay buffer pH is at or below 7.4. - Prepare fresh dilutions of this compound in assay buffer immediately before use. - Consider the addition of a non-interfering iron source (e.g., FeCl₃) to the assay buffer to chelate with this compound and enhance its stability.[1] - Minimize the incubation time at elevated temperatures.
Incorrect solvent for final dilution: High concentrations of organic solvents like DMSO in the final assay volume can inhibit enzyme activity.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤1%) and consistent across all wells. Run a solvent-only control to check for any inhibitory effects.
Precipitation of this compound: this compound may precipitate out of solution if its solubility limit is exceeded in the aqueous assay buffer.- Visually inspect the assay wells for any signs of precipitation. - Reduce the final concentration of this compound in the assay. - If solubility is a persistent issue, a different co-solvent system might be explored, though this would require thorough validation to ensure it doesn't interfere with the assay.
High variability between replicate wells Inconsistent pipetting of viscous stock solutions: DMSO is more viscous than aqueous solutions, which can lead to pipetting errors.- Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing of the DMSO stock solution. - Ensure thorough mixing of the assay components after the addition of the this compound solution.
Uneven temperature distribution across the assay plate: Temperature gradients can lead to variations in reaction rates.- Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. - Avoid placing the plate on surfaces with uneven temperatures.
Edge effects in the assay plate: Evaporation from the outer wells of a microplate can concentrate reactants and alter results.- Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with buffer or solvent to create a humidity barrier.
Unexpected changes in assay signal over time Time-dependent inhibition: Some inhibitors can exhibit time-dependent binding to their target enzyme.- Perform pre-incubation experiments where this compound is incubated with the ThrRS enzyme for varying amounts of time before adding the other reaction components to see if the level of inhibition changes.
Assay component instability: Other components in the assay, such as the enzyme or substrates, may be unstable under the assay conditions.- Run control experiments to assess the stability of each component individually over the time course of the assay.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Threonyl-tRNA Synthetase (ThrRS)
Target EnzymeIC₅₀ (nM)Assay ConditionsReference
E. coli ThrRS35 ± 4In vitro aminoacylation assay[1]
P. fluorescens ThrRS4.3 ± 0.4In vitro aminoacylation assay[1]
Table 2: Stability of β-Lactam Antibiotics under Various Conditions (General Data)
AntibioticMediumTemperature (°C)pHHalf-lifeReference
MecillinamMOPS medium377.4~2 hours[3][4]
MecillinamLB broth377.44-5 hours[3][4]
AztreonamMOPS medium377.4>6 hours[3][4]
CefotaximeMOPS medium377.4>6 hours[3][4]
AmpicillinAqueous2575.3 - 27 days[5]
CefalotinAqueous2575.3 - 27 days[5]
CefoxitinAqueous2575.3 - 27 days[5]

Experimental Protocols

Protocol 1: Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Radioactive Filter-Binding Method)

This protocol is a representative method for determining the inhibitory activity of this compound against ThrRS based on common practices for this enzyme class.

Materials:

  • Purified ThrRS enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [³H]-Threonine

  • Total tRNA isolated from a relevant bacterial strain (e.g., E. coli)

  • ATP

  • Assay buffer: e.g., 50 mM HEPES, pH 7.2, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Ethanol, 70%, ice-cold

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components on ice:

    • Assay buffer

    • ThrRS enzyme (final concentration, e.g., 10-50 nM)

    • This compound dilution or vehicle control (DMSO)

  • Pre-incubation: Incubate the enzyme and this compound mixture at room temperature for 10-15 minutes to allow for binding.

  • Initiate the Reaction: Start the aminoacylation reaction by adding a master mix containing:

    • Total tRNA (saturating concentration)

    • [³H]-Threonine (to a specific activity)

    • ATP (saturating concentration, e.g., 2-5 mM)

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter and immediately immersing the filter in ice-cold 5% TCA.

  • Washing: Wash the filters three times with ice-cold 5% TCA, followed by one wash with ice-cold 70% ethanol to remove unincorporated [³H]-Threonine.

  • Drying and Counting: Dry the filters completely under a heat lamp or in an oven. Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-Threonine incorporated into tRNA for each this compound concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow prep Prepare Reagents (Buffer, Enzyme, tRNA, ATP, [3H]-Threonine, this compound Dilutions) pre_incubate Pre-incubate Enzyme with this compound or Vehicle prep->pre_incubate initiate Initiate Reaction (Add tRNA, [3H]-Thr, ATP) pre_incubate->initiate incubate Incubate at Constant Temperature initiate->incubate stop Stop Reaction (Spot on TCA Filter) incubate->stop wash Wash Filters (TCA and Ethanol) stop->wash count Dry Filters and Measure Radioactivity wash->count analyze Data Analysis (Calculate % Inhibition, Determine IC50) count->analyze

Caption: Workflow for the ThrRS inhibition assay.

signaling_pathway cluster_translation Protein Synthesis ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr_tRNA_Thr Threonyl-tRNA(Thr) ThrRS->Thr_tRNA_Thr Charges tRNA with Threonine tRNA_Thr tRNA(Thr) tRNA_Thr->Thr_tRNA_Thr Ribosome Ribosome Thr_tRNA_Thr->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->ThrRS Inhibition

Caption: this compound's mechanism of action.

troubleshooting_logic start Low/No Activity Observed check_stability Is this compound Stable? start->check_stability check_solubility Is this compound Soluble? check_stability->check_solubility Yes sol_stability Use fresh stock Control buffer pH (≤7.4) Add Fe3+ if possible check_stability->sol_stability No check_assay_cond Are Assay Conditions Optimal? check_solubility->check_assay_cond Yes sol_solubility Check for precipitation Lower final concentration Verify solvent compatibility check_solubility->sol_solubility No sol_assay_cond Verify enzyme activity Check substrate concentrations Run solvent controls check_assay_cond->sol_assay_cond No end Activity Restored check_assay_cond->end Yes sol_stability->end sol_solubility->end sol_assay_cond->end

Caption: Troubleshooting logic for low this compound activity.

References

Impact of pH and different solvent systems on obafluorin stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the β-lactone antibiotic, obafluorin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is losing activity. What are the primary causes of its instability?

A1: this compound's instability is primarily due to the hydrolysis of its strained β-lactone ring.[1][2] This chemical breakdown is accelerated under neutral to mildly basic pH conditions.[1][3] The catechol moiety of the molecule can also contribute to its degradation through intramolecular catalysis.[2]

Q2: At what pH should I handle and store this compound solutions?

A2: To minimize degradation, it is recommended to handle this compound in acidic conditions. Hydrolysis of the β-lactone ring is significantly reduced at a pH of 6.0, and MES buffer has been found to be a compatible choice.[3] Conversely, at a pH of 8.0, significant hydrolysis has been observed.[1][2]

Q3: Can the solvent system impact the stability of this compound?

A3: Yes, the choice of solvent is critical. Protic solvents, such as methanol, are nucleophilic and can react with and open the β-lactone ring.[2] While specific stability data in a wide range of organic solvents is limited, acetonitrile, ethyl acetate, and DMSO have been used as solvents.[2] For purification purposes, a mixture of acetonitrile and water has been employed.[1] It is crucial to use high-purity, dry solvents when preparing stock solutions for long-term storage.

Q4: I've heard that metal ions can affect this compound. Is this true?

A4: Yes, ferric iron (Fe³⁺) has a significant stabilizing effect on this compound. The catechol moiety of this compound chelates Fe³⁺, and this complex formation protects the β-lactone ring from hydrolytic degradation.[1][2] This interaction has also been shown to increase the antibiotic activity of this compound.[1]

Q5: Is the intact β-lactone ring necessary for this compound's biological activity?

A5: Absolutely. The biological activity of this compound, which is the inhibition of threonyl-tRNA synthetase (ThrRS), is dependent on the intact β-lactone ring.[1][4] The hydrolyzed, ring-opened form of this compound is inactive.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of antibacterial activity in assays. Degradation of the β-lactone ring due to inappropriate pH or solvent.Ensure that the pH of your assay buffer is acidic (around pH 6.0). Avoid using nucleophilic solvents like methanol. Prepare fresh solutions of this compound before each experiment.
Inconsistent results between experiments. Gradual degradation of this compound stock solutions.Store stock solutions in a suitable, dry solvent at low temperatures. Consider adding a chelating agent for trace metal impurities or, if compatible with your experiment, adding a source of ferric iron to stabilize the compound.
Precipitation of this compound in aqueous solutions. This compound has low solubility in water.Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO, acetonitrile) and then dilute into your aqueous buffer. Be mindful of the final solvent concentration in your assay.

Quantitative Data Summary

While detailed kinetic data is not extensively published, the following table summarizes the known stability characteristics of this compound.

Condition Observation Reference
pH 6.0 Hydrolysis is minimized.[3]
pH 7.0 (HEPES or phosphate buffer) Hydrolysis is observed.[2]
pH 8.0 Significant hydrolysis of the β-lactone ring.[1][2]
Presence of Fe³⁺ Protects the β-lactone ring from hydrolysis.[1][2]
Methanol Reacts with and opens the β-lactone ring.[2]
Acetonitrile/Water (1:1) Used as a solvent system for purification.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound under different pH conditions.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). A non-nucleophilic buffer such as MES is recommended for pH ranges where it is effective.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable dry solvent such as acetonitrile.

  • Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.

    • Detection: Monitor the elution of this compound and its degradation products using a UV detector, for example at 270 nm.[2]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be determined by plotting the natural logarithm of the this compound concentration against time.

Visualizations

Hydrolysis_Protection cluster_0 Without Fe³⁺ cluster_1 With Fe³⁺ This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H₂O H2O->Hydrolysis Hydrolyzed_this compound Hydrolyzed this compound (Inactive) Hydrolysis->Hydrolyzed_this compound Obafluorin_Fe This compound Complex This compound-Fe³⁺ Complex (Stable) Obafluorin_Fe->Complex + Fe3 Fe³⁺ Fe3->Complex No_Hydrolysis Hydrolysis Blocked Complex->No_Hydrolysis

Caption: Proposed mechanism of Fe³⁺-mediated protection of this compound from hydrolysis.

Stability_Workflow Start Start: Prepare this compound Stock Solution Prepare_Buffers Prepare Buffers (Varying pH/Solvent) Start->Prepare_Buffers Incubate Incubate this compound in Buffers at Constant Temperature Prepare_Buffers->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Area of Intact this compound Analyze->Quantify Determine_Stability Determine Stability Profile (e.g., Degradation Rate) Quantify->Determine_Stability End End: Stability Data Determine_Stability->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results in obafluorin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obafluorin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antibiotic produced by the bacterium Pseudomonas fluorescens.[1] It possesses a β-lactone ring structure and acts by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2][3] The catechol moiety of this compound is crucial for its antibacterial activity.[1][2]

Q2: Why are my this compound bioassay results inconsistent?

Inconsistent results in this compound bioassays can stem from several factors:

  • Instability of this compound: The β-lactone ring in this compound is susceptible to hydrolysis, which leads to a loss of bioactivity.[1][2] This degradation can be influenced by pH and the presence of nucleophiles in the assay medium.[2]

  • Interaction with Assay Materials: this compound has been noted to react with filter paper disks and components of microbroth dilution media, which can lead to artificially low activity readings.[2]

  • Iron Concentration: Ferric iron (Fe³⁺) has been shown to bind to the catechol moiety of this compound, protecting the β-lactone ring from hydrolysis and thereby increasing its stability and apparent bioactivity.[2][4] Variations in iron concentration in the culture medium can therefore lead to inconsistent results.

Q3: What is the recommended bioassay method for this compound?

A "spot-on-lawn" method is recommended for testing the antimicrobial activity of this compound.[2] This method avoids direct contact of the compound with filter paper disks and minimizes interactions with liquid media components that can occur in broth microdilution assays.[2]

Q4: How should I prepare and store this compound stock solutions?

While specific stability data for this compound stock solutions is not extensively published, general best practices for β-lactone antibiotics suggest preparing stock solutions in a non-nucleophilic, anhydrous solvent like DMSO or acetonitrile.[5] It is advisable to prepare fresh solutions for each experiment or store them at -20°C or lower for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: No or very low antibacterial activity observed.
Possible Cause Troubleshooting Step
This compound Degradation Prepare a fresh stock solution of this compound. Ensure the pH of the assay medium is not alkaline, as this can accelerate hydrolysis.[2] Consider supplementing the media with ferric iron (Fe³⁺) to enhance stability.[2][4]
Incorrect Assay Method Switch to a spot-on-lawn assay if using a disk diffusion or broth microdilution method.[2]
Inactive Compound Verify the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
Resistant Bacterial Strain Confirm the susceptibility of the bacterial strain being used. Include a positive control antibiotic to ensure the assay is working correctly.
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values.
Possible Cause Troubleshooting Step
Inconsistent Iron Content in Media Standardize the iron concentration in your growth media for all experiments. You can add a chelator like 2,2'-bipyridyl to create iron-depleted conditions or supplement with a known concentration of FeCl₃ for iron-replete conditions.[2]
Inconsistent Inoculum Density Standardize the inoculum density for each experiment. Using a spectrophotometer to adjust the optical density (OD) of the bacterial suspension is recommended.
Pipetting Errors Ensure accurate and consistent pipetting of the this compound solutions and bacterial cultures.
Uneven Lawn of Bacteria Ensure the bacterial lawn is spread evenly across the agar plate for the spot-on-lawn assay.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainAssay ConditionMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Standard2[2]
Bacillus subtilisStandard4[2]
Escherichia coli ATCC 25922Standard256[2]
Escherichia coli NR698 (deficient outer membrane)Standard4[2]
E. coli ATCC 25922+ 2 mM Fe³⁺≥256-fold decrease[2]
Pseudomonas aeruginosa PA01+ 2 mM Fe³⁺≥128-fold decrease[2]
MRSA+ 2 mM Fe³⁺8-fold decrease[2]

Table 2: IC₅₀ values of this compound against Threonyl-tRNA Synthetase (ThrRS).

Enzyme SourceIC₅₀ (nM)Reference
E. coli ThrRS (EcThrRS)35 ± 4[2]
P. fluorescens ThrRS (PfThrRS)4.3 ± 0.4[2]

Experimental Protocols

Protocol 1: Spot-on-Lawn Bioassay for this compound Activity

This protocol is adapted from methodologies described for this compound bioassays.[2]

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the exponential growth phase (e.g., an OD₆₀₀ of 0.4-0.6).

    • Dilute the culture in fresh broth to a standardized density (e.g., 0.5 McFarland standard).

  • Prepare Agar Plates:

    • Prepare a suitable agar medium (e.g., Mueller-Hinton agar).

    • For iron-replete or -depleted conditions, supplement the agar with the desired concentration of FeCl₃ or an iron chelator before pouring the plates.[2]

  • Create Bacterial Lawn:

    • Pipette 100 µL of the standardized bacterial inoculum onto the surface of an agar plate.

    • Spread the inoculum evenly using a sterile spreader to create a uniform lawn.

    • Allow the plates to dry in a sterile environment.

  • Spot this compound:

    • Prepare serial dilutions of your this compound stock solution.

    • Carefully spot a small volume (e.g., 2-5 µL) of each dilution onto the surface of the bacterial lawn.

    • Include a solvent control (e.g., DMSO) and a positive control antibiotic.

  • Incubation and Analysis:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at the optimal temperature for the test organism for 16-24 hours.

    • The MIC is the lowest concentration of this compound that results in a clear zone of growth inhibition.

Protocol 2: Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This is a generalized protocol based on aminoacylation assays used to test this compound.[2]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., HEPES buffer with KCl, MgCl₂, and DTT).

    • The reaction mixture should contain purified ThrRS enzyme, ATP, and radiolabeled L-threonine.

  • Inhibition with this compound:

    • Pre-incubate the ThrRS enzyme with varying concentrations of this compound for a set period (e.g., 10 minutes) at room temperature.[2]

  • Initiate Reaction:

    • Start the aminoacylation reaction by adding the cognate tRNA (tRNAThr).

  • Time Points and Quenching:

    • Take aliquots from the reaction mixture at different time points.

    • Quench the reaction by precipitating the tRNA using trichloroacetic acid (TCA) and spotting onto filter pads.

  • Quantification:

    • Wash the filter pads to remove unincorporated radiolabeled threonine.

    • Measure the radioactivity of the precipitated tRNA-threonine complex using a scintillation counter.

  • Data Analysis:

    • Plot the rate of aminoacylation against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Obafluorin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum D Create Bacterial Lawn A->D B Prepare Agar Plates B->D C Prepare this compound Dilutions E Spot this compound on Lawn C->E D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Determine MIC G->H

Caption: Workflow for the spot-on-lawn bioassay of this compound.

Obafluorin_MoA cluster_process Protein Synthesis Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS tRNA tRNA_Thr tRNA->ThrRS Charged_tRNA Threonyl-tRNA_Thr ThrRS->Charged_tRNA Protein Protein Synthesis Charged_tRNA->Protein This compound This compound This compound->Inhibition Inhibition->ThrRS

Caption: Mechanism of action of this compound.

Obafluorin_Stability This compound This compound (Active) Hydrolysis Hydrolysis This compound->Hydrolysis Complex This compound-Fe³⁺ Complex (Stable) This compound->Complex Inactive Inactive Product Hydrolysis->Inactive Fe3 Fe³⁺ Fe3->Complex Complex->Inhibition Inhibition->Hydrolysis

References

Enhancing the antibacterial potency of obafluorin through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in the structural modification of obafluorin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges in the synthesis, biological evaluation, and mechanism of action studies of this compound and its analogues.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experimental workflow, from chemical synthesis to antibacterial testing.

Synthesis and Structural Modification

Q1: I am attempting to modify the catechol moiety of this compound, but I'm observing a complete loss of antibacterial activity. Why is this happening?

A1: The 2,3-dihydroxybenzoic acid (catechol) moiety is crucial for the antibacterial activity of this compound.[1][2] Studies involving the replacement of the catechol group with 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or benzoic acid have shown that an intact catechol structure is essential for both inhibiting the molecular target, threonyl-tRNA synthetase (ThrRS), and for overall antibacterial efficacy.[1] Any modification that disrupts this functional group is likely to result in a significant decrease or complete loss of potency.

Q2: My synthesized this compound analogues are showing poor stability in solution, especially during purification and storage. How can I mitigate this?

A2: The instability likely stems from the strained β-lactone ring, which is susceptible to hydrolysis under both acidic and basic conditions. Here are some strategies to improve stability:

  • pH Control: Maintain a neutral to slightly acidic pH (around 6-7) during purification and in storage solutions. Avoid strongly acidic or basic conditions.

  • Temperature: Store compounds at low temperatures (-20°C or -80°C) as solids or in anhydrous solvents to minimize degradation.

  • Metal Chelation: The catechol moiety can chelate ferric iron (Fe³⁺), which has been shown to protect the β-lactone ring from hydrolytic cleavage.[1] Consider the possibility of forming an iron complex to enhance stability, although this may also impact the compound's cell permeability and target engagement.

  • Solvent Choice: Use anhydrous solvents for storage and reactions whenever possible to prevent hydrolysis.

Q3: I am trying to synthesize analogues by modifying the p-nitrophenyl group, but the reactions are proving difficult. What are some common issues?

A3: While specific literature on extensive modification of the p-nitrophenyl group of this compound is limited, general challenges in similar aromatic substitutions can be anticipated:

  • Nucleophilic Aromatic Substitution (SNA_r_): The nitro group activates the ring for SNA_r_, but this often requires strong nucleophiles and harsh reaction conditions that could degrade the β-lactone ring.

  • Protecting Groups: Consider protecting the catechol and the β-lactone (or its precursor) before attempting modifications on the p-nitrophenyl ring. However, deprotection steps must be chosen carefully to avoid cleaving the β-lactone.

  • Alternative Synthetic Routes: It may be more feasible to synthesize the modified (2S,3R)-2-amino-3-hydroxy-4-(aryl)butanoate precursor first and then incorporate it into the this compound scaffold through biosynthetic or fully synthetic approaches.

Q4: I am encountering low yields during the β-lactone ring formation step. What can I do to improve this?

A4: The formation of the β-lactone ring is a critical and often challenging step. Potential issues and solutions include:

  • Steric Hindrance: Bulky substituents on the precursor molecule can hinder the intramolecular cyclization. Ensure your precursors are designed to minimize steric clash.

  • Reaction Conditions: The choice of cyclization agent and reaction conditions is crucial. Explore different activating agents for the carboxylic acid and bases for the deprotonation of the hydroxyl group. The reaction is often sensitive to temperature and reaction time.

  • Precursor Purity: Ensure the linear precursor (the protected β-hydroxy-α-amino acid) is of high purity, as impurities can interfere with the cyclization reaction.

Antibacterial Activity and Biological Assays

Q5: My MIC (Minimum Inhibitory Concentration) values for this compound analogues are inconsistent across experiments. What could be the cause?

A5: Inconsistency in MIC values for β-lactone compounds can be due to several factors:

  • Compound Stability in Media: The β-lactone ring of this compound is susceptible to hydrolysis, and its stability can be pH and temperature-dependent. Standard bacterial growth media can have varying pH, and the 18-24 hour incubation at 37°C can lead to significant degradation of the compound, resulting in artificially high MIC values.[1]

  • Inoculum Effect: A higher than standard bacterial inoculum can lead to increased degradation of the compound by bacterial enzymes or a higher number of surviving cells, leading to inconsistent MICs.

  • Binding to Media Components: The compound may bind to components of the culture medium, reducing its effective concentration.

  • Solubility: Poor solubility of the analogues in the assay medium can lead to inaccurate and non-reproducible results. Ensure proper dissolution, potentially using a small amount of a co-solvent like DMSO, but be mindful of the final concentration's effect on bacterial growth.

Q6: I am performing a threonyl-tRNA synthetase (ThrRS) inhibition assay, but I am not seeing a clear dose-response curve.

A6: Several factors can affect the outcome of a ThrRS inhibition assay:

  • Compound Instability: As with MIC assays, the compound may be degrading in the assay buffer. Prepare fresh solutions and minimize the incubation time if possible.

  • Enzyme Concentration: The concentration of the ThrRS enzyme should be optimized. Too high a concentration may require a very high inhibitor concentration to see an effect.

  • Substrate Concentrations: The concentrations of ATP, threonine, and tRNA should be kept constant and ideally close to their K_m_ values for the enzyme to ensure sensitive detection of inhibition.

  • Assay Format: Ensure that the detection method (e.g., radioactive filter binding, colorimetric, or fluorescent) is appropriate and optimized for your specific enzyme and inhibitor.

Q7: I observe antibacterial activity, but my compound does not inhibit ThrRS in vitro. What could be the explanation?

A7: This discrepancy could arise from several possibilities:

  • Prodrug Activation: The compound might be a prodrug that is metabolically activated within the bacterial cell to its active form. The in vitro enzyme assay lacks the necessary cellular machinery for this activation.

  • Off-Target Effects: The compound may have a different molecular target in the bacterial cell. Consider performing broader mechanism-of-action studies, such as macromolecular synthesis assays (DNA, RNA, protein, cell wall synthesis).

  • Cellular Uptake: The compound may be acting on an external target or disrupting the cell membrane, which would not be captured in an in vitro enzyme assay.

  • "Trojan Horse" Strategy: While this compound itself does not appear to act as a traditional Trojan horse antibiotic that relies on siderophore uptake systems, some analogues might.[1] This mechanism of entry could be crucial for its whole-cell activity.

II. Quantitative Data Summary

The following tables summarize the antibacterial activity and enzyme inhibition data for this compound and its reported analogues.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues

CompoundModificationE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)Reference
This compound (1)None (Wild-Type)>256>256128[1]
Analogue 22-hydroxybenzoyl>512>512>512[1]
Analogue 33-hydroxybenzoyl>512>512>512[1]
Analogue 4Benzoyl>512>512>512[1]
Ring-opened this compound (5)Hydrolyzed β-lactone>512>512>512[1]

Table 2: IC₅₀ Values for ThrRS Inhibition by this compound and Analogues

CompoundModificationE. coli ThrRS IC₅₀ (nM)Reference
This compound (1)None (Wild-Type)35 ± 1[1]
Analogue 22-hydroxybenzoyl3700 ± 700[1]
Analogue 33-hydroxybenzoyl930 ± 80[1]
Analogue 4Benzoyl>10000[1]

III. Experimental Protocols

Mutasynthesis of this compound Analogues

This protocol is adapted from studies on modifying the catechol moiety of this compound and can be used as a starting point for generating other analogues by feeding precursor molecules.[1]

Objective: To produce this compound analogues by feeding modified precursors to a Pseudomonas fluorescens mutant strain deficient in the biosynthesis of the natural precursor.

Materials:

  • P. fluorescens ΔobaL strain (deficient in 2,3-dihydroxybenzoic acid biosynthesis)

  • Production medium (e.g., ISP2 broth)

  • Precursor analogues (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, benzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Shaking incubator

  • Ethyl acetate for extraction

  • Rotary evaporator

  • HPLC for purification

Procedure:

  • Prepare a seed culture of P. fluorescens ΔobaL in a suitable growth medium and incubate at 30°C with shaking until it reaches the late exponential phase.

  • Inoculate the production medium with the seed culture.

  • Add the precursor analogue solution to the culture to a final concentration of 0.2-1 mM. A control culture with the natural precursor (2,3-DHBA) and a no-precursor control should be run in parallel.

  • Incubate the production culture at 30°C with shaking for 3-5 days.

  • Acidify the culture supernatant to pH 3-4 with a suitable acid (e.g., HCl).

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) and purify the analogues using preparative HPLC.

  • Confirm the structure of the purified analogues by mass spectrometry and NMR.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This protocol describes a typical in vitro aminoacylation assay to measure the inhibition of ThrRS.

Objective: To determine the IC₅₀ value of a compound against ThrRS.

Materials:

  • Purified ThrRS enzyme (e.g., from E. coli)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT)

  • ATP

  • L-[³H]-Threonine (or other labeled threonine)

  • Total tRNA (e.g., from E. coli)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP (e.g., 2 mM), L-[³H]-Threonine (e.g., 10 µM), and total tRNA (e.g., 1 mg/mL).

  • In a microplate, add the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the ThrRS enzyme (e.g., 50 nM final concentration).

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot from each well onto a glass fiber filter and immediately immersing the filters in ice-cold 10% TCA.

  • Wash the filters three times with cold 10% TCA, followed by a wash with cold ethanol to remove unincorporated labeled threonine.

  • Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IV. Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_bioassay Biological Evaluation start This compound Scaffold mod_catechol Modify Catechol Moiety start->mod_catechol mod_pnp Modify p-Nitrophenyl Group start->mod_pnp mod_bl Modify β-Lactone Precursor start->mod_bl purification Purification (HPLC) mod_catechol->purification mod_pnp->purification mod_bl->purification characterization Characterization (MS, NMR) purification->characterization mic_assay MIC Assay characterization->mic_assay thrrs_assay ThrRS Inhibition Assay characterization->thrrs_assay moa_studies Mechanism of Action Studies characterization->moa_studies data_analysis Data Analysis (IC50, MIC) mic_assay->data_analysis thrrs_assay->data_analysis moa_studies->data_analysis

Caption: Workflow for the structural modification and biological evaluation of this compound.

Signaling_Pathway This compound This compound / Analogue CellEntry Bacterial Cell Entry This compound->CellEntry ThrRS Threonyl-tRNA Synthetase (ThrRS) CellEntry->ThrRS Inhibition Aminoacylation Aminoacylation (Threonine charging) ThrRS->Aminoacylation tRNA_Thr tRNA-Thr tRNA_Thr->Aminoacylation ProteinSynthesis Protein Synthesis Aminoacylation->ProteinSynthesis Required for CellDeath Bacterial Cell Growth Inhibition / Death ProteinSynthesis->CellDeath Leads to

Caption: Proposed mechanism of action for this compound and its active analogues.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_assay Assay Issues Start Experiment Yields Unexpected Results e.g., Low Activity, Instability, Inconsistent Data Syn_Check Check Reaction Conditions (pH, Temp, Reagents) Start:f1->Syn_Check Assay_Stability Assess Compound Stability in Assay Medium Start:f1->Assay_Stability Syn_Purity Verify Precursor Purity Syn_Check->Syn_Purity Syn_Protect Consider Protecting Groups Syn_Purity->Syn_Protect Assay_Controls Verify Positive/Negative Controls Assay_Stability->Assay_Controls Assay_Params Optimize Assay Parameters (Enzyme/Substrate Conc.) Assay_Controls->Assay_Params

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of Obafluorin and Other β-Lactone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of obafluorin, a promising β-lactone antibiotic, with other notable members of this class, including salinosporamide A and ebelactones. The comparison focuses on their mechanisms of action, antimicrobial efficacy, and cytotoxicity, supported by available experimental data.

Introduction to β-Lactone Antibiotics

β-lactones are a class of compounds characterized by a four-membered lactone ring. While less common in nature than their β-lactam counterparts (e.g., penicillins and cephalosporins), they exhibit a diverse range of potent biological activities.[1] Their strained ring structure makes them effective electrophiles, capable of forming covalent bonds with nucleophilic residues in target proteins, leading to enzyme inhibition.[1] This guide will delve into the specifics of this compound and compare it with other well-studied β-lactone natural products.

Mechanism of Action: A Tale of Different Targets

A key differentiator among β-lactone antibiotics is their diverse range of molecular targets. Unlike the relatively uniform mechanism of β-lactams which target penicillin-binding proteins (PBPs) to inhibit cell wall synthesis, β-lactones have evolved to inhibit a variety of essential cellular processes.[2]

This compound: Produced by Pseudomonas fluorescens, this compound uniquely targets threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging tRNA with threonine during protein synthesis.[3][4] By inhibiting ThrRS, this compound halts protein production, leading to bacterial growth arrest.[5][6] The catechol moiety of this compound is crucial for its biological activity.[3][4]

Salinosporamide A (Marizomib): Isolated from the marine bacterium Salinispora tropica, salinosporamide A is a potent proteasome inhibitor.[3] It covalently modifies the active site threonine residues of the 20S proteasome, a critical cellular machine responsible for degrading damaged or unnecessary proteins.[7][8] While its primary application is in cancer therapy, its potent cytotoxicity is a key consideration.[9][10]

Ebelactones A and B: These β-lactones, produced by Streptomyces aburaviensis, are known inhibitors of esterases and lipases.[2][11] More recently, ebelactone A has been identified as a potent inactivator of homoserine transacetylase (HTA), an enzyme involved in the biosynthesis of methionine in many bacteria and fungi.[1] This suggests a potential antimicrobial mechanism distinct from protein synthesis or degradation.

cluster_this compound This compound cluster_SalinosporamideA Salinosporamide A cluster_Ebelactones Ebelactones This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Required for Salinosporamide_A Salinosporamide A Proteasome 20S Proteasome Salinosporamide_A->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Cell_Cycle Cell Cycle Regulation Protein_Degradation->Cell_Cycle Regulates Ebelactones Ebelactones Esterase_Lipase Esterases/Lipases Ebelactones->Esterase_Lipase Inhibits HTA Homoserine Transacetylase (HTA) Ebelactones->HTA Inhibits Methionine_Biosynthesis Methionine Biosynthesis HTA->Methionine_Biosynthesis Essential for

Figure 1. Diverse Mechanisms of Action of β-Lactone Antibiotics.

Comparative Efficacy: Antimicrobial Spectrum

The differing mechanisms of action of these β-lactone antibiotics translate to distinct antimicrobial profiles.

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4] Its efficacy against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa makes it a compound of significant interest.[12]

Salinosporamide A , due to its potent cytotoxicity against eukaryotic cells, has been primarily investigated as an anticancer agent and its broad-spectrum antibacterial activity is not its defining feature.[3][12]

Ebelactones have shown inhibitory activity against certain bacteria, and their inhibition of HTA in organisms like Haemophilus influenzae suggests a targeted antimicrobial potential.[1] However, comprehensive data on their minimum inhibitory concentrations (MICs) against a wide range of bacteria is less readily available compared to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismThis compound (µg/mL)Salinosporamide A (µg/mL)Ebelactone A/B (µg/mL)
Staphylococcus aureus (MRSA)2Not ReportedNot Reported
Bacillus subtilis4Not ReportedNot Reported
Escherichia coli4-256Not ReportedNot Reported
Pseudomonas aeruginosa1000Not ReportedNot Reported

Note: Data for Salinosporamide A and Ebelactones against these specific bacterial strains is not widely available in the literature, reflecting their primary research focus on anticancer and other enzymatic activities, respectively.

Cytotoxicity Profile

A critical aspect of any potential therapeutic is its safety profile and cytotoxicity towards mammalian cells.

This compound: While comprehensive cytotoxicity data is still emerging, initial studies suggest that it has a manageable toxicity profile.

Salinosporamide A: This compound is highly cytotoxic to a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[3][12] For example, it has an IC50 of 11 ng/mL against HCT-116 human colon carcinoma cells.[3][12] This high cytotoxicity is a double-edged sword: beneficial for cancer therapy but a significant hurdle for use as a systemic antibacterial agent.

Ebelactones: Detailed cytotoxicity data on a wide range of mammalian cell lines is not as extensively documented in publicly available literature.

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50/GI50Reference
This compoundNot Widely Reported--
Salinosporamide AHCT-116 (Colon Carcinoma)11 ng/mL[3][12]
Salinosporamide ANCI-60 Cell Line Panel (Mean)<10 nM[3]
EbelactonesNot Widely Reported--

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of antibiotic in broth inoculate Inoculate microplate wells containing antibiotic dilutions with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance (OD600) incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Figure 2. Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[11]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the aminoacylation activity of ThrRS.

reagents Reaction Mix: - Purified ThrRS enzyme - tRNAThr - Radiolabeled Threonine - ATP incubation Incubate reaction mix with and without inhibitor reagents->incubation inhibitor Test Compound (e.g., this compound) inhibitor->incubation quenching Quench reaction and precipitate tRNA (e.g., with trichloroacetic acid) incubation->quenching detection Filter and measure radioactivity of precipitated tRNA quenching->detection analysis Determine percent inhibition and calculate IC50 detection->analysis

References

Validating the Antibacterial Spectrum of Newly Synthesized Obafluorin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of newly synthesized analogues of obafluorin, a natural product with broad-spectrum antibacterial activity. The data presented herein highlights the critical structural motifs required for bioactivity and compares the performance of these analogues against the parent compound and standard-of-care antibiotics. Detailed experimental protocols for antibacterial susceptibility testing are also provided to ensure reproducibility and facilitate further research in the development of novel antibacterial agents.

Comparative Antibacterial Spectrum

The antibacterial activity of this compound and its analogues was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) against a panel of Gram-positive and Gram-negative bacteria. For comparison, MIC values for commonly used antibiotics are also included.

Compound/AntibioticStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound (Parent) 48128>128
2-HBA-obafluorin >1000>1000>1000>1000
3-HBA-obafluorin >1000>1000>1000>1000
BA-obafluorin 8001000>1000>1000
Ciprofloxacin 0.5 - 10.250.008 - 0.250.25 - 1
Vancomycin 1 - 2≤164 - 256>256
Linezolid 1 - 40.5 - 24 - 8>64

Data Interpretation: The results clearly demonstrate that the intact catechol moiety of this compound is essential for its antibacterial activity.[1] Analogues where the catechol group is modified to a 2-hydroxybenzoic acid (2-HBA), 3-hydroxybenzoic acid (3-HBA), or benzoic acid (BA) moiety exhibit a dramatic loss of antibacterial potency, with MIC values exceeding 1000 µg/mL against all tested strains.[1] In contrast, the parent this compound shows significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] When compared to standard antibiotics, this compound's activity against Gram-positive organisms is noteworthy, although its efficacy against the tested Gram-negative strains is limited.

Experimental Protocols

The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Test compounds (this compound and analogues)

  • Standard antibiotics (Ciprofloxacin, Vancomycin, Linezolid)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Methodology
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculation and Incubation:

    • Transfer a fixed volume (e.g., 50 µL) of each compound dilution to the wells of a new 96-well plate.

    • Add an equal volume (e.g., 50 µL) of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the validation of the antibacterial spectrum of newly synthesized compounds.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Compound Synthesized this compound Analogues SerialDilution Serial Dilution of Compounds Compound->SerialDilution Bacteria Bacterial Strains (Gram +/-) Inoculation Inoculation with Bacteria Bacteria->Inoculation Media Culture Media (CAMHB) Media->SerialDilution Media->Inoculation SerialDilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Readout Visual Inspection/ OD Measurement Incubation->Readout MIC_Determination Determine MIC Value Readout->MIC_Determination Comparison Compare with Parent & Standard Antibiotics MIC_Determination->Comparison

Caption: Workflow for MIC determination of this compound analogues.

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its antibacterial effect by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis. The following diagram depicts this mechanism.

mechanism_of_action cluster_cell Bacterial Cell This compound This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS Inhibits Aminoacylation Aminoacylation ThrRS->Aminoacylation Catalyzes tRNA_Thr tRNA(Thr) tRNA_Thr->Aminoacylation Threonine Threonine Threonine->Aminoacylation Charged_tRNA Threonyl-tRNA(Thr) Aminoacylation->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Inhibition of protein synthesis by this compound.

References

A Comparative Guide to Novel Obafluorin Derivatives: Synthesis, Antibacterial Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel obafluorin derivatives, offering insights into their synthesis, biological performance, and mechanism of action. The data presented is intended to inform research and development efforts in the pursuit of new antibacterial agents.

Introduction to this compound

This compound is a β-lactone antibiotic naturally produced by the soil bacterium Pseudomonas fluorescens. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens.[1] Its unique structure, featuring a reactive β-lactone ring, a catechol moiety, and a 4-nitrobenzyl group, has made it a subject of interest for the development of new antibacterial agents.[1] The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1]

Comparative Biological Evaluation of this compound Derivatives

Recent research has focused on the synthesis and evaluation of novel this compound derivatives to explore structure-activity relationships and improve antibacterial efficacy. This section compares the biological activity of this compound (1) with three recently developed derivatives: 2-hydroxybenzoyl-β-lactone (2), 3-hydroxybenzoyl-β-lactone (3), and benzoyl-β-lactone (4).

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives was assessed using minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial strains.

CompoundStructureMIC (µg/mL)
Gram-positive
Bacillus subtilis
This compound (1) Intact Catechol4
Derivative (2) 2-hydroxybenzoyl>1024
Derivative (3) 3-hydroxybenzoyl>1024
Derivative (4) benzoyl>1024
Gram-negative
Escherichia coli
This compound (1) 256
Derivative (2) >1024
Derivative (3) >1024
Derivative (4) >1024

Data Interpretation: The results clearly indicate that the intact catechol moiety of this compound is essential for its antibacterial activity. Derivatives lacking the complete catechol group (2, 3, and 4) showed a dramatic loss of efficacy against all tested strains.

Threonyl-tRNA Synthetase (ThrRS) Inhibition

To confirm that the loss of antibacterial activity in the derivatives is due to a reduced affinity for the molecular target, in vitro inhibition assays were performed using ThrRS from E. coli (EcThrRS).

CompoundIC₅₀ (nM) against EcThrRSFold-change in Potency vs. This compound
This compound (1) 35 ± 4-
Derivative (2) 3700 ± 700~106-fold decrease
Derivative (3) 930 ± 80~27-fold decrease
Derivative (4) No significant inhibition>285-fold decrease

Data Interpretation: The enzyme inhibition data corroborates the antibacterial activity findings. Modification of the catechol moiety significantly diminishes the inhibitory potency of the compounds against ThrRS, with the benzoyl derivative (4) showing a near-complete loss of activity. This confirms that the catechol group is crucial for target engagement.

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting threonyl-tRNA synthetase (ThrRS), a critical enzyme in protein biosynthesis. ThrRS is responsible for attaching the amino acid threonine to its cognate tRNA, a process known as aminoacylation. This is a vital step in ensuring the correct amino acid sequence during protein translation.

The inhibition of ThrRS by this compound disrupts the supply of charged threonyl-tRNA, leading to a halt in protein synthesis and ultimately, bacterial cell death.

Inhibition_of_Protein_Synthesis cluster_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA(Thr) Thr_AMP Threonyl-AMP tRNA_Thr->Thr_AMP ThrRS->Thr_AMP  Step 1:  Activation Thr_tRNA_Thr Threonyl-tRNA(Thr) Thr_AMP->Thr_tRNA_Thr Step 2: Transfer Ribosome Ribosome Thr_tRNA_Thr->Ribosome Protein Protein Synthesis Ribosome->Protein CellDeath Cell Death Protein->CellDeath Inhibition of Protein Synthesis This compound This compound This compound->ThrRS Inhibits

Caption: Inhibition of bacterial protein synthesis by this compound through the targeting of threonyl-tRNA synthetase (ThrRS).

Experimental Protocols

Synthesis of this compound Derivatives (Mutasynthesis)

Novel this compound derivatives were generated using a mutasynthesis approach. This technique utilizes a genetically modified strain of P. fluorescens that is deficient in the production of the natural precursor of the catechol moiety.

  • Strain Preparation: A P. fluorescens ΔobaL mutant strain, which is unable to produce 2,3-dihydroxybenzoic acid (2,3-DHBA), is used.

  • Precursor Feeding: The ΔobaL strain is cultured in a suitable production medium. The culture is then fed with synthetic analogues of 2,3-DHBA (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or benzoic acid).

  • Fermentation: The culture is incubated for a period of 48-72 hours to allow for the uptake of the precursor analogues and their incorporation into the this compound biosynthetic pathway.

  • Extraction and Purification: The bacterial culture is harvested, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the novel this compound derivatives.

Mutasynthesis_Workflow Start P. fluorescens ΔobaL Mutant Culture Culturing in Production Medium Start->Culture Feed Feeding with Precursor Analogues (e.g., 2-HBA, 3-HBA, BA) Culture->Feed Ferment Fermentation (48-72h) Feed->Ferment Harvest Harvesting and Extraction Ferment->Harvest Purify HPLC Purification Harvest->Purify End Isolated this compound Derivatives Purify->End

Caption: Workflow for the mutasynthesis of novel this compound derivatives.

Antibacterial Susceptibility Testing (MIC Assay)

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are grown overnight, and the suspension is adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

The inhibitory activity of the compounds against ThrRS was measured using an aminoacylation assay.

  • Reaction Mixture: A reaction mixture containing purified E. coli ThrRS, L-threonine, ATP, and [³H]-labeled tRNA(Thr) in a suitable buffer is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the aminoacylation of tRNA(Thr).

  • Precipitation and Scintillation Counting: The reaction is stopped, and the [³H]-threonyl-tRNA(Thr) is precipitated, collected on filters, and the radioactivity is measured using a scintillation counter.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

The comparative data presented in this guide underscores the critical role of the catechol moiety in the antibacterial activity and target engagement of this compound. While the novel derivatives synthesized via mutasynthesis demonstrated significantly reduced efficacy, this research provides valuable insights into the structure-activity relationship of this promising class of antibiotics.

Future efforts should focus on the synthesis of derivatives that retain the key structural features of the catechol group while modifying other parts of the molecule to enhance antibacterial spectrum, improve pharmacokinetic properties, and reduce potential cytotoxicity. Further investigation into the cytotoxicity of novel this compound derivatives against mammalian cell lines is also warranted to assess their therapeutic potential. While specific cytotoxicity data for the derivatives presented here is not yet available, the parent compound, this compound, has been shown to protect mice from Streptococcus pyogenes infection with no observable toxicity, suggesting a favorable therapeutic window.[1]

References

Comparative Analysis of Obafluorin: Cross-Resistance with Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of obafluorin, a naturally derived β-lactone antibiotic, and its potential for cross-resistance with clinically relevant antibiotics. Due to the limited availability of direct, comprehensive cross-resistance studies, this document synthesizes the existing experimental data on this compound's antimicrobial activity, its mechanism of action, and known resistance pathways to offer a comparative perspective.

Executive Summary

This compound, a product of the bacterium Pseudomonas fluorescens, exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens.[1][2][3][4][5] Its unique mode of action, targeting the essential enzyme threonyl-tRNA synthetase (ThrRS), presents a potential advantage in combating resistance to other antibiotic classes.[2][3][4][6] However, the current body of research lacks systematic studies evaluating its efficacy against a wide array of clinically significant antibiotic-resistant strains. This guide consolidates available Minimum Inhibitory Concentration (MIC) data, details relevant experimental methodologies, and visually represents the known mechanisms of action and resistance to aid in the assessment of this compound's therapeutic potential.

Data Presentation: Antimicrobial Spectrum of this compound

The following table summarizes the available MIC data for this compound against various bacterial strains. It is important to note that the data is derived from multiple studies using different methodologies (spot-on-lawn and broth microdilution), which may affect direct comparability.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)NotesReference
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 4[1]
Bacillus subtilis4[1]
Escherichia coli ATCC 25922256Activity is significantly improved in the presence of Fe³⁺.[1]
Escherichia coli NR698Deficient outer membrane4Suggests uptake is a barrier in Gram-negative bacteria.[1]
Pseudomonas aeruginosa PA01>128 (without Fe³⁺)MIC decreases significantly in the presence of Fe³⁺.[1]

Note: The activity of this compound against Gram-negative bacteria is notably enhanced in the presence of ferric iron (Fe³⁺). This is attributed to the iron-chelating property of this compound's catechol moiety, which facilitates its uptake and protects the antibiotic from hydrolysis.[1][7]

Cross-Resistance Profile

Direct cross-resistance studies with a comprehensive panel of antibiotic-resistant bacteria are not yet available in the published literature. However, some inferences can be drawn from the mechanism of action:

  • Novel Target: As this compound inhibits ThrRS, an enzyme not targeted by most clinically used antibiotics, it is unlikely to be affected by existing resistance mechanisms that target other cellular pathways (e.g., cell wall synthesis, DNA replication, or protein synthesis at the ribosomal level).

  • Target-Specific Cross-Resistance: There is a potential for cross-resistance with other inhibitors of ThrRS. For instance, the this compound resistance gene, obaO, which encodes a resistant variant of ThrRS, has been shown to confer resistance to borrelidin, another natural product that inhibits the same enzyme.[6] This suggests that mutations in the thrS gene in clinical isolates could potentially lead to resistance to both compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

MIC Determination by Spot-on-Lawn Assay

This method is a simpler, semi-quantitative alternative to broth microdilution and is particularly useful for screening purposes.[13][14][15][16][17]

  • Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium (adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile swab to create a bacterial lawn.

  • Spotting of Antimicrobial Agent: Once the lawn has dried, small volumes (e.g., 1-10 µL) of serial dilutions of the this compound solution are spotted onto the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that produces a clear zone of growth inhibition at the site of the spot.

Visualizations

Mechanism of Action and Resistance

The following diagram illustrates the molecular mechanism of this compound's antibacterial action and the corresponding resistance mechanism mediated by the ObaO protein.

This compound Mechanism of Action and Resistance cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium (with ObaO) Obafluorin_in This compound ThrRS Threonyl-tRNA Synthetase (ThrRS) Obafluorin_in->ThrRS Covalent binding to Y462 (Inhibition) tRNA_Thr_uncharged Uncharged tRNAThr ThrRS->tRNA_Thr_uncharged Cannot charge Protein_Synthesis Protein Synthesis tRNA_Thr_uncharged->Protein_Synthesis Inhibits Growth_Arrest Bacterial Growth Arrest Protein_Synthesis->Growth_Arrest Leads to Obafluorin_in_res This compound ObaO Resistant ThrRS (ObaO) Obafluorin_in_res->ObaO Non-covalent interaction (No inhibition) tRNA_Thr_charged Charged tRNAThr ObaO->tRNA_Thr_charged Charges tRNAThr Protein_Synthesis_res Protein Synthesis tRNA_Thr_charged->Protein_Synthesis_res Enables Normal_Growth Normal Bacterial Growth Protein_Synthesis_res->Normal_Growth Allows Cross-Resistance Study Workflow start Start: Select Panel of Clinically Relevant Resistant Strains mic_determination Determine MIC of this compound and Comparator Antibiotics start->mic_determination data_analysis Analyze and Compare MIC Data mic_determination->data_analysis correlation Assess Correlation between This compound MICs and Resistance Profiles of Test Strains data_analysis->correlation conclusion Conclusion on Cross-Resistance and Collateral Sensitivity correlation->conclusion Signaling Pathway of ThrRS Inhibition This compound This compound ThrRS_inhibition Inhibition of Threonyl-tRNA Synthetase (ThrRS) This compound->ThrRS_inhibition Uncharged_tRNA Accumulation of Uncharged tRNAThr ThrRS_inhibition->Uncharged_tRNA Ribosome_Stalling Ribosome Stalling Uncharged_tRNA->Ribosome_Stalling Stringent_Response Induction of Stringent Response (in some bacteria) Ribosome_Stalling->Stringent_Response Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Stalling->Protein_Synthesis_Inhibition Growth_Arrest_Apoptosis Bacterial Growth Arrest and/or Cell Death Stringent_Response->Growth_Arrest_Apoptosis Protein_Synthesis_Inhibition->Growth_Arrest_Apoptosis

References

Confirming the Target Engagement of Obafluorin with Threonyl-tRNA Synthetase In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding and methodologies for confirming the in vivo target engagement of obafluorin with its molecular target, threonyl-tRNA synthetase (ThrRS). While direct in vivo target engagement data for this compound remains limited due to its reactivity, this document outlines established techniques, presents available in vitro data, and draws comparisons with other ThrRS inhibitors to offer a thorough analytical framework.

This compound, a natural product derived from Pseudomonas fluorescens, is a broad-spectrum antibiotic.[1][2] Its molecular target has been identified as threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[1][3] This guide delves into the experimental approaches to validate this interaction within a cellular environment, a critical step in drug development.

Quantitative Data Summary

Direct quantitative data on the in vivo target engagement of this compound is not extensively available in published literature. However, in vitro enzyme inhibition assays provide valuable insights into its potency. For a comparative perspective, data for borrelidin, another well-characterized ThrRS inhibitor, is included.

InhibitorTarget EnzymeAssay TypeIC50 / EC50Organism/Cell LineReference
This compound EcThrRSIn vitro aminoacylation35 ± 4 nME. coli[2]
This compound PfThrRSIn vitro aminoacylation4.3 ± 0.4 nMP. fluorescens[2]
Borrelidin PfThrRSIn vitro growth inhibition0.97 nMP. falciparum[4]
Borrelidin Analog (BC194) PfThrRSIn vitro growth inhibition2.6 nMP. falciparum[4]
Borrelidin Analog (BC194) Human ThrRSIn vitro aminoacylation>10,000 nMHuman[4]

Experimental Protocols for In Vivo Target Engagement

Confirming that a drug binds to its intended target within a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for this purpose.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding. This increased stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

a. Western Blot-Based CETSA Protocol (for specific target validation):

  • Cell Culture and Treatment: Culture the bacterial or mammalian cells of interest to the desired density. Treat the cells with varying concentrations of this compound or the comparator compound for a specified duration. Include a vehicle-treated control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentrations. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for ThrRS.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.

b. Mass Spectrometry-Based CETSA (Thermal Proteome Profiling - TPP):

This high-throughput method allows for the unbiased identification of drug targets and off-targets.

  • Sample Preparation: Similar to the Western blot-based method, treat cells with the compound or vehicle.

  • Heating and Lysis: Heat the cell aliquots to a range of temperatures and lyse the cells.

  • Protein Digestion: Collect the soluble fractions and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides to generate melting curves for thousands of proteins. A thermal shift for ThrRS in the presence of this compound would confirm target engagement.

2. In Vivo Cross-linking with Mass Spectrometry

This technique can capture transient or weak interactions in their native cellular environment.

  • Cell Treatment: Treat cells with a version of this compound modified with a photoreactive cross-linker and a clickable handle.

  • UV Irradiation: Expose the cells to UV light to induce covalent cross-linking between the drug and its binding partners.

  • Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the drug-protein adducts.

  • Enrichment and Analysis: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to confirming this compound's target engagement.

signaling_pathway cluster_0 Aminoacylation Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA(Thr) Thr_tRNA_Thr Threonyl-tRNA(Thr) ThrRS->Thr_tRNA_Thr Charges tRNA(Thr) This compound This compound This compound->ThrRS Inhibits Protein_Synthesis Protein Synthesis Thr_tRNA_Thr->Protein_Synthesis To Ribosome Cell_Growth Bacterial Cell Growth Protein_Synthesis->Cell_Growth Leads to

Caption: Threonyl-tRNA Synthetase (ThrRS) signaling pathway and inhibition by this compound.

experimental_workflow cluster_0 Cellular Treatment cluster_1 CETSA cluster_2 Detection cluster_3 Analysis Cells Bacterial/Mammalian Cells Treatment Treat with this compound or Vehicle Control Cells->Treatment Heat Apply Heat Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation WB Western Blot (for ThrRS) Centrifugation->WB MS Mass Spectrometry (Proteome-wide) Centrifugation->MS Analysis Compare Melting Curves (Drug vs. Vehicle) WB->Analysis MS->Analysis

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

logical_relationship cluster_0 Evidence cluster_1 Confirmation Hypothesis Hypothesis: This compound binds to ThrRS in vivo InVitro In Vitro Data: IC50 values confirm potent ThrRS inhibition Hypothesis->InVitro Genetic Genetic Evidence: Immunity-guided target identification Hypothesis->Genetic InVivo In Vivo Target Engagement (e.g., CETSA) Hypothesis->InVivo Conclusion Conclusion: Confirmed in vivo target engagement of this compound with ThrRS InVitro->Conclusion Genetic->Conclusion InVivo->Conclusion Direct Confirmation

Caption: Logical relationship of evidence for confirming this compound's target engagement.

Comparison with Alternative ThrRS Inhibitors

Borrelidin:

  • Mechanism: Borrelidin is a macrolide antibiotic that also inhibits ThrRS.[4] It has shown potent antimalarial, antibacterial, and antiangiogenic activities.

  • In Vivo Data: Analogs of borrelidin have been shown to clear Plasmodium infections in animal models, demonstrating in vivo efficacy.[4] This provides a valuable point of comparison for the potential in vivo activity of this compound.

  • Selectivity: A significant challenge with borrelidin is its toxicity to human cells due to the inhibition of human ThrRS.[4] Research has focused on developing analogs with greater selectivity for the pathogen's enzyme over the human counterpart.

Novel Synthetic Inhibitors:

  • Recent drug discovery efforts have identified novel, synthetic inhibitors of ThrRS.[5] For example, fragment-based screening has yielded compounds with micromolar IC50 values against bacterial ThrRS.[5] These compounds represent alternative chemical scaffolds for targeting this essential enzyme.

Conclusion

The evidence strongly supports threonyl-tRNA synthetase as the molecular target of this compound. While in vitro studies have established its potent inhibitory activity, direct confirmation of target engagement in a live cellular context using techniques like CETSA is a critical next step for a comprehensive understanding of its mechanism of action. The protocols and comparative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at definitively validating the in vivo interaction of this compound with ThrRS, a crucial milestone in its development as a potential therapeutic agent.

References

Structure-Activity Relationship of the Obafluorin Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Obafluorin, a β-lactone natural product produced by Pseudomonas fluorescens, has garnered attention as a broad-spectrum antibiotic. Its unique structure, featuring a reactive β-lactone core, a catechol moiety, and a 4-nitrophenyl group, presents a compelling scaffold for the development of novel antibacterial agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound, summarizing key findings on how modifications to its chemical structure impact its biological activity. The information is supported by experimental data from published studies, with a focus on quantitative comparisons.

Core Findings in this compound's Structure-Activity Relationship

The antibacterial activity of this compound is intrinsically linked to the integrity of its core structural components. The molecular target of this compound has been identified as threonyl-tRNA synthetase (ThrRS), an essential enzyme in bacterial protein synthesis.[1][2][3] The β-lactone ring of this compound acts as a reactive electrophile, forming a covalent bond with a nucleophilic residue in the active site of ThrRS, leading to its inhibition.[2]

Key SAR insights revolve around the catechol and β-lactone moieties:

  • The Catechol Moiety is Essential for Bioactivity: Modifications to the 2,3-dihydroxybenzoyl (catechol) group result in a dramatic loss of antibacterial activity. This is because the catechol group is crucial for binding ferric iron (Fe³⁺).[4][5][6][7] This iron-binding capacity serves a protective role for the chemically labile β-lactone ring, shielding it from hydrolysis and thereby potentiating its antibacterial effect.[4][5][6][7]

  • The β-Lactone Ring is the Pharmacophore: The strained β-lactone ring is the key reactive element responsible for the covalent inhibition of the ThrRS enzyme.[2] Hydrolytic opening of this ring renders the molecule inactive.[5]

  • N-Acyl Group Variations: Similarly, the nature of the N-acyl group can modulate the biological activity of the β-lactone scaffold.

Comparative Antibacterial Activity of this compound Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and its analogs with modified catechol moieties against various bacterial strains. The data clearly demonstrates the critical role of the intact catechol group for antibacterial activity.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
This compound None (Wild-Type)Staphylococcus aureus (MRSA)2[5]
Bacillus subtilis4[5]
Escherichia coli ATCC 25922256[5]
Pseudomonas aeruginosa PAO1128[5]
2-HBA-obafluorin 2-hydroxybenzoyl instead of 2,3-dihydroxybenzoylS. aureus (MRSA), B. subtilis, E. coli, P. aeruginosa> 256[5]
3-HBA-obafluorin 3-hydroxybenzoyl instead of 2,3-dihydroxybenzoylS. aureus (MRSA), B. subtilis, E. coli, P. aeruginosa> 256[5]
BA-obafluorin Benzoyl instead of 2,3-dihydroxybenzoylS. aureus (MRSA), B. subtilis, E. coli, P. aeruginosa> 256[5]
Hydrolyzed this compound Ring-opened β-lactoneS. aureus (MRSA), B. subtilis, E. coli, P. aeruginosa> 256[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Spot-on-Lawn Bioassay

This method was utilized to determine the antibacterial activity of this compound and its analogs.[5]

  • Preparation of Bacterial Lawn: An overnight culture of the indicator strain was diluted in fresh Luria-Bertani (LB) broth and grown to an OD₆₀₀ of 0.3-0.4. This culture was then mixed with molten soft nutrient agar and poured into petri dishes.

  • Compound Application: Serial dilutions of the test compounds in a suitable solvent (e.g., acetonitrile) were prepared. A small volume (e.g., 4 µL) of each dilution was spotted onto the surface of the solidified bacterial lawn.

  • Incubation and Observation: The plates were incubated at an appropriate temperature (e.g., 37°C) for 16-18 hours. The MIC was recorded as the lowest concentration of the compound that produced a clear zone of growth inhibition.[5]

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

The inhibitory activity of this compound analogs against their molecular target, ThrRS, was assessed using an aminoacylation assay.[5]

  • Reaction Mixture: The assay mixture contained purified ThrRS enzyme, radiolabeled L-threonine ([³H]-Thr), ATP, and tRNA specific for threonine in a suitable buffer.

  • Initiation of Reaction: The reaction was initiated by the addition of the enzyme or tRNA.

  • Incubation and Quenching: The reaction was allowed to proceed for a specific time at a controlled temperature. The reaction was then quenched by the addition of trichloroacetic acid (TCA) to precipitate the tRNA.

  • Measurement of Radioactivity: The precipitated, radiolabeled threonyl-tRNA was collected on a filter, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Visualizing the Structure-Activity Relationship and Mechanism

The following diagrams illustrate the key aspects of the this compound SAR and its proposed mechanism of action.

SAR_this compound cluster_0 This compound Scaffold cluster_1 Activity Determinants This compound This compound Catechol Catechol Moiety (2,3-dihydroxybenzoyl) This compound->Catechol R1 BetaLactone β-Lactone Ring This compound->BetaLactone Core Nitrophenyl 4-Nitrophenyl Group This compound->Nitrophenyl R2 NAcyl N-Acyl Linkage This compound->NAcyl Linker Essential Essential for Activity Catechol->Essential Critical for Fe³⁺ binding and β-lactone stability BetaLactone->Essential Covalent modification of ThrRS target Important Important for Activity Nitrophenyl->Important Influences potency Modifiable Modifiable NAcyl->Modifiable Amenable to analog synthesis

Caption: Key structural determinants of this compound's antibacterial activity.

Obafluorin_MoA This compound This compound (with Catechol) Complex This compound-Fe³⁺ Complex This compound->Complex Hydrolysis Hydrolysis of β-Lactone This compound->Hydrolysis Susceptible without Fe³⁺ Fe3 Fe³⁺ Fe3->Complex BetaLactone_Stab Stabilized β-Lactone Ring Complex->BetaLactone_Stab Protection ThrRS Threonyl-tRNA Synthetase (ThrRS) BetaLactone_Stab->ThrRS Enters Bacterial Cell Inactive Inactive Metabolite Hydrolysis->Inactive Inhibition Covalent Inhibition of ThrRS ThrRS->Inhibition Covalent Modification Protein_Syn_Block Blockage of Protein Synthesis Inhibition->Protein_Syn_Block Bacterial_Death Bacterial Cell Death Protein_Syn_Block->Bacterial_Death

Caption: Proposed mechanism of action for this compound, highlighting the role of iron.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Analog_Synth This compound Analog Synthesis Purification Purification & Characterization Analog_Synth->Purification MIC_Assay MIC Determination (Spot-on-Lawn) Purification->MIC_Assay ThrRS_Assay ThrRS Inhibition Assay (IC₅₀) Purification->ThrRS_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis ThrRS_Assay->SAR_Analysis

Caption: General workflow for the SAR study of the this compound scaffold.

References

A Comparative Analysis of Obafluorin's Efficacy Against Wild-Type and Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the novel β-lactone antibiotic, obafluorin, reveals its potent efficacy against a range of wild-type bacterial pathogens and highlights a specific mechanism of resistance. This guide provides a detailed comparison of this compound's activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a broad-spectrum antibiotic produced by the soil bacterium Pseudomonas fluorescens.[1] Its unique structure, featuring a reactive β-lactone ring, targets and inhibits the essential enzyme threonyl-tRNA synthetase (ThrRS), thereby disrupting protein synthesis in susceptible bacteria.[1][2] The catechol moiety of this compound is crucial for its antibacterial activity, and its interaction with ferric iron has been shown to protect the unstable β-lactone ring from hydrolysis, potentiating its efficacy.

Efficacy Against Wild-Type Bacterial Strains

This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various wild-type strains.

Bacterial Strain                           Type                   MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive2[3]
Bacillus subtilisGram-positive4[3]
Escherichia coli ATCC 25922Gram-negative256[3]
Escherichia coli NR698 (deficient outer membrane)Gram-negative4[3]
Pseudomonas aeruginosa PA01Gram-negative128[3]

Note: The significantly lower MIC for E. coli NR698 suggests that the outer membrane of Gram-negative bacteria presents a barrier to this compound uptake.[3]

Efficacy Against Resistant Bacterial Strains

The primary mechanism of resistance to this compound has been identified as the presence of a resistant version of the target enzyme, threonyl-tRNA synthetase. The gene responsible for this resistance, obaO, is found within the this compound biosynthetic gene cluster in P. fluorescens, providing self-immunity to the producing organism. When obaO is expressed in a susceptible strain, it confers high-level resistance.

Bacterial Strain                                               Genotype                           MIC (µg/mL)Reference
Escherichia coli NR698Wild-Type4
Escherichia coli NR698 expressing obaOResistant>2000

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented were determined using a broth microdilution method. A standardized protocol for this assay is outlined below:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB) to a specific optical density, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. Control wells containing only the medium (negative control) and bacteria with no antibiotic (positive control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizing the Mechanism and Resistance

To better understand the interaction of this compound with its target and the mechanism of resistance, the following diagrams illustrate the key pathways and experimental workflow.

cluster_0 Susceptible Bacterium This compound This compound ThrRS Threonyl-tRNA Synthetase (Wild-Type) This compound->ThrRS Inhibits tRNA_Thr tRNA-Thr ThrRS->tRNA_Thr Blocks charging Protein_Synthesis Protein Synthesis tRNA_Thr->Protein_Synthesis Threonine Threonine Threonine->ThrRS Cell_Death Cell Death Protein_Synthesis->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in a susceptible bacterium.

cluster_1 Resistant Bacterium Obafluorin_res This compound ThrRS_wt Threonyl-tRNA Synthetase (Wild-Type) Obafluorin_res->ThrRS_wt Inhibits ObaO ObaO (Resistant ThrRS) Obafluorin_res->ObaO No Inhibition tRNA_Thr_res tRNA-Thr ObaO->tRNA_Thr_res Charges tRNA-Thr Protein_Synthesis_res Protein Synthesis tRNA_Thr_res->Protein_Synthesis_res Threonine_res Threonine Threonine_res->ObaO Cell_Survival Cell Survival Protein_Synthesis_res->Cell_Survival Allows

Caption: Mechanism of resistance to this compound mediated by the ObaO enzyme.

cluster_2 MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound demonstrates considerable promise as a broad-spectrum antibiotic, with potent activity against clinically relevant wild-type pathogens. The primary mechanism of resistance is well-defined and is due to the expression of a resistant form of the drug's target, the obaO gene product. This clear distinction in efficacy between susceptible and resistant strains provides a valuable platform for further research into this compound derivatives that may overcome this resistance mechanism and for the development of robust screening assays to identify new inhibitors of threonyl-tRNA synthetase. The data presented herein underscores the potential of this compound as a lead compound in the ongoing search for novel antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of Obafluorin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of obafluorin, a β-lactone antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical hygiene and waste management in a research and development setting.

This compound, produced by Pseudomonas fluorescens, is an antibiotic known to inhibit threonyl-tRNA synthetase.[1][2] Its chemical structure contains a strained β-lactone ring, which is susceptible to hydrolysis, particularly under basic conditions.[1][3] This reactivity is a key consideration for its safe disposal.

Physicochemical Properties of this compound

A summary of this compound's key properties relevant to its handling and disposal is presented below.

PropertyValue
Molecular Formula C₁₇H₁₄N₂O₇
Molar Mass 358.306 g·mol⁻¹
Appearance Solid at room temperature
CAS Number 92121-68-1
Key Functional Group β-lactone ring
Reactivity The β-lactone ring is susceptible to hydrolysis, especially under mildly basic conditions.

Disposal Procedures

Two primary methods are recommended for the disposal of this compound waste: chemical inactivation via alkaline hydrolysis and incineration. The choice of method should be made in accordance with local regulations and institutional policies.

1. Chemical Inactivation by Alkaline Hydrolysis

This method leverages the susceptibility of the β-lactone ring to hydrolysis, rendering the antibiotic inactive. This procedure should be performed by trained personnel in a designated area, such as a fume hood.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation:

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation Procedure:

    • For every 1 volume of this compound solution, add 10 volumes of the 1 M NaOH solution.

    • If treating solid this compound, dissolve it in a suitable solvent (e.g., DMSO) before adding the NaOH solution.

    • Stir the mixture at room temperature for at least 24 hours to ensure complete hydrolysis of the β-lactone ring.

  • Neutralization and Disposal:

    • After the inactivation period, neutralize the basic solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

    • The neutralized solution can then be disposed of down the drain with copious amounts of water, provided this is in compliance with local wastewater regulations.

2. Incineration

For larger quantities of this compound waste or when chemical inactivation is not feasible, incineration is the preferred method.

Procedure for Incineration:

  • Waste Collection:

    • Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials), in a clearly labeled, leak-proof container.

    • If the waste is a solution, it may be beneficial to absorb it onto a combustible material, such as vermiculite.

  • Packaging and Labeling:

    • Package the waste container according to your institution's hazardous waste guidelines.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • The waste will be transported to a licensed facility for high-temperature incineration.

Environmental and Safety Considerations

The release of antibiotics into the environment is a significant concern as it can contribute to the development of antibiotic-resistant bacteria.[4] Therefore, it is crucial to inactivate or properly contain all this compound waste. The β-lactone functional group in this compound is reactive and can be a sensitizer; therefore, direct contact should be avoided.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Obafluorin_Disposal_Workflow start This compound Waste Generated decision Assess Quantity and Local Regulations start->decision small_quantities Small Quantities & Permitted by Regulations decision->small_quantities Yes large_quantities Large Quantities or Incineration Required decision->large_quantities No hydrolysis Chemical Inactivation (Alkaline Hydrolysis) small_quantities->hydrolysis incineration_prep Package and Label as Hazardous Waste large_quantities->incineration_prep neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize drain_disposal Dispose via Sanitary Sewer (with copious water) neutralize->drain_disposal incineration Dispose via Licensed Incineration Facility incineration_prep->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the laboratory.

References

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